(S,R,S)-AHPC-C4-NH2 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H40ClN5O4S |
|---|---|
Peso molecular |
566.2 g/mol |
Nombre IUPAC |
1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H |
Clave InChI |
HJICCZROGLAHNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl |
Origen del producto |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-C4-NH2 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[1][2][3][4][5][6] This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins.[1][2][4][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][4][7][8] The (S,R,S) stereoisomer of the AHPC core is crucial for its potent and specific binding to VHL.[1] The hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 enhances its water solubility and stability, facilitating its use in experimental settings.[1] This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for its characterization, and quantitative data related to this compound and its derivatives in the context of PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of (S,R,S)-AHPC-C4-NH2 within a PROTAC is to act as the VHL-recruiting moiety. The PROTAC molecule, by simultaneously binding to both the VHL E3 ligase complex and a target protein, induces the formation of a ternary complex.[7][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[5][6] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Signaling Pathway
The signaling cascade initiated by a PROTAC incorporating (S,R,S)-AHPC-C4-NH2 is a key aspect of its therapeutic potential. The following diagram illustrates this pathway.
Quantitative Data
The efficacy of (S,R,S)-AHPC-C4-NH2-based PROTACs is evaluated using several key quantitative metrics. While specific data for the hydrochloride salt of the C4-NH2 linker version is not always explicitly reported in literature, the following tables summarize representative data for closely related (S,R,S)-AHPC-based VHL ligands and PROTACs to provide a comparative overview.
| Ligand/PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC 1 | EED | VHL | Karpas422 | 58 | >95 | [9][10][11] |
| PROTAC 2 | EED | VHL | Karpas422 | 49 | >95 | [9][10][11] |
| UNC6852 | EED | VHL | HeLa, DB | ~100 | >90 | [12] |
Table 1: Degradation Performance of EED-Targeted PROTACs Utilizing a VHL Ligand. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference(s) |
| VH032 | 185 nM | Isothermal Titration Calorimetry | [8] |
| Compound 134a | 29 nM | Surface Plasmon Resonance | [5][6] |
Table 2: Binding Affinities of VHL Ligands. Kd represents the dissociation constant, a measure of binding affinity. VH032 is a parent compound to (S,R,S)-AHPC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and validation of PROTACs incorporating (S,R,S)-AHPC-C4-NH2.
VHL Binding Affinity Assessment
1. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the (S,R,S)-AHPC-C4-NH2 ligand binding to the VHL protein complex.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex.
-
This compound.
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Prepare the VBC protein complex in the ITC buffer. A typical concentration is 10-20 µM.
-
Dissolve the this compound in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
A control titration of the ligand into the buffer alone is performed to subtract the heat of dilution.
-
The data is fitted to a suitable binding model to determine the thermodynamic parameters.[4][8]
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the ligand-VHL interaction.
-
Materials:
-
SPR instrument and sensor chips.
-
Purified VBC complex (e.g., GST-tagged).
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the VBC complex onto the sensor chip surface.
-
Prepare a series of concentrations of the this compound in the running buffer.
-
Inject the ligand solutions over the sensor surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
The sensorgrams are fitted to a kinetic binding model to determine the kinetic parameters.[3][4][5][6]
-
In Vitro Ubiquitination Assay
This assay confirms the ability of the PROTAC to induce ubiquitination of the target protein in a VHL-dependent manner.
-
Objective: To demonstrate that the PROTAC can facilitate the ubiquitination of a target protein.
-
Materials:
-
E1 Ubiquitin Activating Enzyme.
-
E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2).
-
VBC complex.
-
Recombinant target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC containing (S,R,S)-AHPC-C4-NH2.
-
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[2][4]
-
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in a cellular context.
-
Objective: To measure the dose-dependent degradation of the target protein induced by the PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC containing (S,R,S)-AHPC-C4-NH2.
-
Cell lysis buffer.
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.[1]
-
Experimental Workflows
The following diagrams outline the logical flow of key experimental procedures.
Conclusion
This compound is a potent and versatile VHL ligand that serves as a cornerstone in the development of PROTACs for targeted protein degradation. Its high binding affinity and favorable chemical properties make it an invaluable tool for researchers in drug discovery. A thorough understanding of its mechanism of action, coupled with the application of robust experimental protocols as outlined in this guide, is crucial for the successful design and optimization of novel PROTAC-based therapeutics. The quantitative data and experimental workflows provided herein offer a solid foundation for the rational development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]
- 11. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Technical Guide to (S,R,S)-AHPC-C4-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a synthetic building block for the creation of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data related to its application, and detailed experimental protocols for its use.
This compound is an E3 ligase ligand-linker conjugate. It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a four-carbon alkyl linker that terminates in a primary amine. This terminal amine provides a versatile reactive handle for the covalent attachment of a ligand targeting a specific protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable for use in biological experiments.[1][2][3]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
dot
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of PROTACs is determined by several factors, including the binding affinity of the E3 ligase ligand to its target and the ability of the PROTAC to induce degradation of the protein of interest. While the direct dissociation constant (Kd) for (S,R,S)-AHPC is not always explicitly reported, its structural similarity to the well-characterized VHL ligand VH032 suggests a comparable high-affinity interaction.[1]
Table 1: Binding Affinity and Potency of VHL Ligands and a Representative PROTAC
| Compound | Target | Assay | Value | Reference |
| VH032 (parent compound of (S,R,S)-AHPC) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 ± 7 nM | [6] |
| PROTAC EED degrader-2 | EED | Binding Assay | pKD = 9.27 | [7] |
| PROTAC EED degrader-2 | PRC2 Complex | Enzyme Inhibition Assay | pIC50 = 8.11 | [7] |
| PROTAC EED degrader-2 | Karpas422 cells | Cell Proliferation Assay | GI50 = 57 nM | [7] |
Table 2: Degradation Performance of PROTACs Utilizing (S,R,S)-AHPC Derivatives
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC EED degrader-2 | EED, EZH2, SUZ12 | Karpas422 | Not explicitly stated, but significant degradation observed at 0.1-3 µM | >90% (estimated from Western blots) | [7] |
| ARV-771 | BET proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | Not explicitly stated | [8] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | IC50 of degradation = 1.11 µM | Not explicitly stated | [9] |
Experimental Protocols
The development of a PROTAC using this compound involves chemical synthesis followed by biological evaluation.
PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of the primary amine on this compound to a carboxylic acid on a ligand for the protein of interest ("warhead").
Figure 3: Experimental workflow for Western blot analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity VHL ligand and readily functionalizable linker make it a cornerstone in the development of novel therapeutics for a wide range of diseases. The protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and evaluate their own (S,R,S)-AHPC-based PROTACs, contributing to the advancement of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-C4-NH2: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-C4-NH2 in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system.[1][2] At the heart of every PROTAC is a heterobifunctional molecule composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker connecting the two.[3][4] (S,R,S)-AHPC-C4-NH2 is a critical building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.[3][5]
(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC ligand for VHL and a 4-carbon alkyl linker terminating in a primary amine.[3][5] This terminal amine serves as a versatile chemical handle, enabling the covalent attachment of a POI-targeting ligand to complete the PROTAC structure.[5] The dihydrochloride (B599025) salt form of (S,R,S)-AHPC-C4-NH2 is frequently utilized to improve its aqueous solubility and stability, facilitating its application in biological assays.[5] A notable application of this building block is in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation and a target in various cancers.[5]
Mechanism of Action: VHL-Mediated Protein Degradation
The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex, bringing together the POI, the PROTAC, and the VHL E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
Quantitative Data for (S,R,S)-AHPC-Based PROTACs
The efficacy of PROTACs can be quantified through various metrics, including binding affinity to the target protein and E3 ligase, and the potency of target degradation in cellular assays. Below is a summary of quantitative data for representative PROTACs developed using the (S,R,S)-AHPC scaffold.
| Compound ID | Target | E3 Ligase Ligand | pKD (EED) | pIC50 (PRC2 activity) | GI50 (Karpas422 cells) | Reference |
| PROTAC 1 | EED | VHL | 9.27 | 8.11 | 57 nM | [5] |
| PROTAC 2 | EED | VHL | 9.02 | 8.17 | 45 nM | [5] |
-
pKD: The negative logarithm of the dissociation constant, indicating binding affinity.[5]
-
pIC50: The negative logarithm of the half-maximal inhibitory concentration.[5]
-
GI50: The half-maximal growth inhibition concentration.[5]
| PROTAC | Target(s) | VHL Ligand Derivative | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | 22Rv1 | < 5 | > 90 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 | [1] |
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[1]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[1]
Experimental Protocols
The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 require a series of well-defined experiments to confirm their mechanism of action and efficacy.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using (S,R,S)-AHPC-C4-NH2 typically involves the coupling of its terminal primary amine to a carboxylic acid on the POI-targeting ligand.[5]
Materials:
-
(S,R,S)-AHPC-C4-NH2 dihydrochloride
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.[6]
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by incubation with an HRP-conjugated secondary antibody.[7][8]
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7][8]
Binding Affinity Assays
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of binary (PROTAC-POI or PROTAC-VHL) and ternary complexes in real-time.[9][10]
Experimental Strategy:
-
Binary Complex Formation: Determine the binding affinity (KD) for the two binary complexes: PROTAC-target protein and PROTAC-E3 ligase.[9]
-
Ternary Complex Formation: Immobilize the biotinylated E3 ligase on a sensor chip. Then, titrate a mixture of the PROTAC and the target protein at varying concentrations over the chip to measure the formation of the ternary complex.[9]
Fluorescence Polarization (FP)
FP assays are used to determine the binding affinities of PROTACs to their target protein or E3 ligase in a solution-based format.[11]
Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger protein. When a small fluorescent ligand binds to a larger protein, the complex tumbles more slowly in solution, resulting in an increase in fluorescence polarization.[11][12]
Procedure (Competitive Binding):
-
A fluorescently labeled ligand (tracer) that binds to the POI or VHL is used.
-
In a microplate, a fixed concentration of the target protein and the tracer are added.
-
Increasing concentrations of the unlabeled PROTAC are titrated into the wells.
-
The PROTAC competes with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.
-
The IC50 value is determined by plotting the change in polarization against the PROTAC concentration.
Conclusion
(S,R,S)-AHPC-C4-NH2 is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its pre-functionalized nature with a reactive primary amine simplifies the synthetic process, allowing researchers to readily conjugate a wide variety of POI-targeting ligands. The successful development of potent PROTACs using this building block, particularly in the context of targeting epigenetic regulators, underscores its importance in the field of targeted protein degradation. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers working to design and evaluate novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanomicronspheres.com [nanomicronspheres.com]
Understanding E3 Ligase Recruitment with (S,R,S)-AHPC-C4-NH2: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The success of a PROTAC hinges on its ability to effectively recruit an E3 ubiquitin ligase to a specific protein of interest. (S,R,S)-AHPC-C4-NH2 is a critical chemical tool in this field, serving as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, pre-functionalized with a linker for PROTAC synthesis. This guide provides a comprehensive technical overview of its mechanism, application, quantitative characterization, and the experimental protocols necessary for its use in targeted protein degradation research.
Core Function: A VHL Ligand for PROTAC Synthesis
(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It consists of two key components:
-
(S,R,S)-AHPC Moiety: This is a derivative of the well-characterized VHL ligand, VH032, with a specific stereochemistry crucial for potent and high-affinity binding to the von Hippel-Lindau E3 ligase complex.[5]
-
C4-NH2 Linker: A 4-carbon alkyl chain terminating in a primary amine (-NH2). This linker provides a versatile chemical handle for the covalent attachment of a ligand that targets a specific protein of interest (POI), thereby forming a complete PROTAC molecule.[4]
The primary function of (S,R,S)-AHPC-C4-NH2 is to serve as a foundational building block for creating VHL-recruiting PROTACs.[4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Once incorporated into a PROTAC, the (S,R,S)-AHPC moiety directs the entire molecule to the VHL E3 ligase. The PROTAC then acts as a bridge, bringing the VHL complex and the target protein into close proximity. This induced proximity is the catalytic event that initiates the degradation cascade.[5][6]
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase complex (via the AHPC moiety) and the Protein of Interest (via the POI ligand), forming a key POI-PROTAC-VHL ternary complex.[4][6]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine that degrades tagged proteins into small peptides.[5][7]
-
Catalytic Cycle: The PROTAC molecule is not consumed in the process and is released after ubiquitination, allowing it to recruit another target protein molecule for degradation.[5][7]
Application in PROTAC Synthesis
The terminal amine on the C4 linker of (S,R,S)-AHPC-C4-NH2 is a nucleophile that can be readily coupled to a POI ligand containing an electrophilic functional group, such as a carboxylic acid, to form a stable amide bond. This is a common and robust method for synthesizing the final PROTAC molecule.
Quantitative Data Summary
The efficacy of a PROTAC is defined by its binding affinity to its components and its cellular degradation performance. While specific binding data for the unconjugated (S,R,S)-AHPC-C4-NH2 is not extensively published, the affinity of the core (S,R,S)-AHPC scaffold is well-established. The following tables provide representative data for the parent VHL ligand and PROTACs built using this scaffold.
Table 1: Representative VHL Ligand Binding Affinity
| Compound | Assay Method | Measured Affinity (KD or IC50) | Reference |
|---|---|---|---|
| MZ1 (contains VHL ligand) | ITC | KD = 66 nM | [8] |
| MZ1 (contains VHL ligand) | SPR | KD = 29 nM | [8] |
| VH298 (VHL ligand) | FP | IC50 = 0.53 µM |[9] |
Table 2: Representative Degradation Performance of AHPC-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| ARV-771 | BET Proteins | CRPC cells | < 1 nM | >90% | [10][11] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM | Not Specified |[12] |
Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximum percentage of degradation. Data is representative of PROTACs using the AHPC scaffold.
Detailed Experimental Protocols
Validating a PROTAC requires a multi-assay approach to confirm target engagement, ternary complex formation, and cellular degradation.
Protocol 1: VHL Binding Affinity via Fluorescence Polarization (FP)
This competitive assay measures how well the test compound displaces a fluorescently labeled VHL ligand (probe), allowing for the determination of binding affinity (IC50).
-
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex.[13]
-
Fluorescently labeled VHL probe (e.g., FAM- or BODIPY-labeled VH032).[9]
-
Test compound (e.g., (S,R,S)-AHPC-C4-NH2 or a PROTAC derived from it).
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[8]
-
Black, low-volume 384-well microplate.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in Assay Buffer containing a consistent, small percentage of DMSO (e.g., 1%).
-
In the microplate, add the VCB complex and the fluorescent probe at fixed concentrations (pre-determined to be in the linear range of the binding curve).
-
Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no VCB complex" (negative control) wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[9]
-
Measure the fluorescence polarization on a compatible plate reader (e.g., λex 485 nm, λem 528 nm).[9]
-
Plot the change in polarization against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Protein Degradation Assay via Western Blot
This is the gold-standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.[7]
-
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and 6-well plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes, and transfer system.[14]
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: one for the target protein, one for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).[15][16]
-
Cell Lysis: Wash cells with ice-cold PBS, then add supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Detection & Analysis:
-
Wash the membrane thoroughly and apply the ECL substrate.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each lane.
-
Plot the normalized protein levels against the log concentration of the PROTAC to determine the DC50 and Dmax values.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of AHPC-Based PROTACs: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Among the E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold has gained significant prominence. AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its incorporation into PROTAC design has led to the development of potent and selective protein degraders. This technical guide provides a comprehensive overview of the discovery and development of AHPC-based PROTACs, covering quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Central Role of the Linker in PROTAC Efficacy
The linker component of a PROTAC is a critical determinant of its overall performance and is far from being a mere passive spacer. The composition, length, and points of attachment of the linker significantly influence the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. Commonly employed linker motifs in PROTAC design include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule. The development of highly potent PROTACs often involves the empirical optimization of these linkers, which may necessitate the synthesis of extensive compound libraries.
Quantitative Analysis of AHPC-Based PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters for this assessment are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | |
| UNC9036 | STING | Caki-1 | 227 nM | >80% | |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 nM | Not Specified | |
| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 nM | Not Specified | |
| A PROTAC targeting p38α | p38α | Mammalian cell lines | Nanomolar range | Not Specified |
Visualizing the Logic: Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.
Experimental Protocols
The development of a novel AHPC-based PROTAC involves a multi-step process that includes chemical synthesis and thorough biological evaluation. Below are representative protocols for key stages of this workflow.
Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein and determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at
-
The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-C4-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Principles of (S,R,S)-AHPC-C4-NH2-Mediated Protein Degradation
(S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a four-carbon alkyl amine linker.[1][2] This molecule serves as a critical building block in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[3][4] The fundamental principle behind this technology is the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4]
A PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 is a heterobifunctional molecule, featuring the (S,R,S)-AHPC moiety to engage the VHL E3 ligase and a separate ligand, or "warhead," to bind to a specific protein of interest (POI). The C4-NH2 linker provides a versatile attachment point for this warhead.[1] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the VHL E3 ligase and the POI.[1][4] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its removal from the cellular environment.[1] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.[4]
Quantitative Data Summary
The following tables summarize the efficacy of various PROTACs that utilize a VHL ligand, including those based on the (S,R,S)-AHPC scaffold, to degrade their respective target proteins.
| PROTAC Name | Target Protein | VHL Ligand Linker | Cell Line | DC50 | IC50 / GI50 | Binding Affinity (pKD/Kd) | Reference |
| ARV-771 | BET Proteins (BRD2/3/4) | VHL-based | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | - | Kd: 4.7-34 nM | [2] |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC derivative | Ba/F3 cells | - | 1.11 µM | - | [5] |
| EED-Targeted PROTAC 1 | EED (PRC2) | (S,R,S)-AHPC-C4-NH2 | Karpas422 | - | GI50 = 57 nM | pKD = 9.27 | [6] |
| UNC6852 | EED (PRC2) | VHL-based | HeLa | DC50 (EED) = 0.79 µM, DC50 (EZH2) = 0.3 µM | - | - | [5] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 is the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PROTAC Linker Chemistry: Featuring (S,R,S)-AHPC-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to co-opt the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs act catalytically to induce the degradation of the entire protein.[2] This offers a distinct advantage, as it can overcome resistance mechanisms associated with inhibitors and target proteins previously considered "undruggable."
A PROTAC is a heterobifunctional molecule composed of three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ubiquitin ligase ligand that recruits an E3 ligase.
-
A linker that covalently connects the warhead and the E3 ligase ligand.
The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to target another POI molecule.
The Critical Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; its chemical composition, length, and attachment points are critical determinants of a PROTAC's efficacy. The linker plays a crucial role in:
-
Ternary Complex Formation and Stability: The linker's flexibility and length dictate the correct orientation of the POI and E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.[3]
-
Physicochemical Properties: The linker significantly influences the PROTAC's solubility, permeability, and metabolic stability, which are key factors for its drug-like properties.[4] Alkyl and polyethylene (B3416737) glycol (PEG) chains are common linker motifs used to modulate these properties.[3]
-
Degradation Efficacy (DC50 and Dmax): The concentration required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax) are highly dependent on the linker's characteristics.[3]
Focus on (S,R,S)-AHPC-C4-NH2: A VHL-Recruiting Linker
(S,R,S)-AHPC-C4-NH2 is a key building block in PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] It features a four-carbon alkyl amine linker, providing a versatile attachment point for a warhead targeting a specific POI.[6] The terminal primary amine allows for straightforward conjugation to a POI ligand, typically through amide bond formation.[7] The dihydrochloride (B599025) salt form of this molecule enhances its aqueous solubility and stability.[5]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 and Dmax values. The following tables summarize representative data from studies on VHL-recruiting PROTACs, highlighting the impact of linker composition and the potency of PROTACs synthesized using VHL ligands.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | EED | VHL | Alkyl/Ether | 57 | >90 | [7] |
| PROTAC 2 | EED | VHL | Alkyl/Ether | 45 | >90 | [7] |
| MZ1 | BRD4 | VHL | Alkyl/Ether | <100 | >90 | [8] |
| LC-2 | KRAS G12C | VHL | Alkyl/Ether | 250-760 | >90 | [9] |
| This table presents a selection of data to illustrate the typical efficacy of VHL-based PROTACs. |
| Compound ID | Target | pKD (EED) | pIC50 (PRC2 activity) | GI50 (Karpas422 cells) | Reference |
| PROTAC 1 | EED | 9.27 | 8.11 | 57 nM | [7] |
| PROTAC 2 | EED | 9.02 | 8.17 | 45 nM | [7] |
| pKD represents the negative logarithm of the dissociation constant, indicating binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition concentration. |
Experimental Protocols
PROTAC Synthesis via Amide Coupling of (S,R,S)-AHPC-C4-NH2
This protocol describes the synthesis of a PROTAC by coupling the primary amine of (S,R,S)-AHPC-C4-NH2 with a carboxylic acid on the POI-targeting ligand.[7]
Materials:
-
(S,R,S)-AHPC-C4-NH2 dihydrochloride
-
POI-ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 equivalent) and amide coupling reagents in anhydrous DMF.
-
Add the base (DIPEA, 3.0 equivalents) to the reaction mixture and stir for 10 minutes.
-
Add (S,R,S)-AHPC-C4-NH2 (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC using HRMS and NMR.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations of Key Processes
PROTAC Mechanism of Action
Caption: General mechanism of action for a VHL-recruiting PROTAC.
PROTAC Synthesis and Evaluation Workflow
Caption: A typical workflow for the design, synthesis, and evaluation of a PROTAC.
VHL-Mediated Signaling Pathway
Caption: The VHL signaling pathway and its co-option by PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-C4-NH2 Hydrochloride: A Key Building Block for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of (S,R,S)-AHPC-C4-NH2 hydrochloride, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the appended C4-amine linker allows for facile conjugation to a target protein ligand. The hydrochloride salt form enhances the compound's solubility and stability. This protocol outlines a plausible synthetic route, including the synthesis of the key (S,R,S)-AHPC intermediate, coupling with a protected C4-amine linker, and final deprotection and salt formation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has emerged as a powerful tool for targeted protein degradation in drug discovery. The synthesis of effective PROTACs relies on the modular assembly of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound serves as a versatile building block for PROTAC synthesis, providing the VHL E3 ligase-recruiting element and a reactive primary amine for conjugation. This document details a comprehensive protocol for its preparation, aimed at researchers in academia and industry.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Purity (%) |
| 1 | Synthesis of (S,R,S)-AHPC (VH032 Amine) | Boc-L-tert-leucine, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, HATU, DIPEA | DMF | 60-70 | >95 |
| 2 | Coupling with Boc-protected C4-linker | (S,R,S)-AHPC, Boc-4-aminobutyric acid, HATU, DIPEA | DMF | 70-80 | >95 |
| 3 | Reduction of Amide to Amine | Boc-(S,R,S)-AHPC-C4-amide | THF, Borane-THF complex | 60-70 | >90 |
| 4 | Boc Deprotection and Hydrochloride Salt Formation | Boc-(S,R,S)-AHPC-C4-NH2 | 4M HCl in Dioxane | >90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of (S,R,S)-AHPC (VH032 Amine)
This protocol is based on established literature procedures for the synthesis of the VHL ligand core.
Materials:
-
Boc-L-tert-leucine
-
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Boc-L-tert-leucine (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Boc-(S,R,S)-AHPC.
-
For the deprotection of the Boc group, dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to yield (S,R,S)-AHPC as the hydrochloride salt.
Protocol 2: Amide Coupling with Boc-4-aminobutyric acid
Materials:
-
(S,R,S)-AHPC (from Protocol 1)
-
Boc-4-aminobutyric acid
-
HATU
-
DIPEA
-
DMF, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-4-aminobutyric acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (S,R,S)-AHPC (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and purify the product as described in Protocol 1, steps 5-8, to yield Boc-(S,R,S)-AHPC-C4-amide.
Protocol 3: Reduction of Amide to Amine
Materials:
-
Boc-(S,R,S)-AHPC-C4-amide (from Protocol 2)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-(S,R,S)-AHPC-C4-amide in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (excess, e.g., 3-5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Stir the mixture for 30 minutes, then basify with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Boc-(S,R,S)-AHPC-C4-NH2, can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 4: Boc Deprotection and Hydrochloride Salt Formation
Materials:
-
Boc-(S,R,S)-AHPC-C4-NH2 (from Protocol 3)
-
4 M Hydrogen chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified Boc-(S,R,S)-AHPC-C4-NH2 in anhydrous DCM.
-
Add an excess of 4 M HCl in dioxane.
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.
Visualization of the Synthetic Workflow and Biological Mechanism
Caption: Synthetic workflow for this compound and its role in the PROTAC mechanism.
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C4-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 is a high-affinity, synthetic E3 ubiquitin ligase ligand that incorporates the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC, connected to a 4-carbon alkyl linker with a terminal primary amine.[1] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] The terminal primary amine of (S,R,S)-AHPC-C4-NH2 serves as a versatile chemical handle for the covalent attachment of a warhead—a ligand that binds to a specific POI.[1]
These application notes provide detailed protocols for the conjugation of (S,R,S)-AHPC-C4-NH2 to target ligands containing either a carboxylic acid or an N-hydroxysuccinimide (NHS) ester functional group.
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of conjugating (S,R,S)-AHPC-C4-NH2 to a target ligand is to create a PROTAC that can induce the degradation of a protein of interest. The mechanism of action for a VHL-recruiting PROTAC is a catalytic cycle involving the formation of a ternary complex.[1][5][6]
Experimental Protocols
The following protocols describe two common methods for conjugating the primary amine of (S,R,S)-AHPC-C4-NH2 to a target ligand. The choice of protocol depends on the functional group present on the target ligand.
Protocol 1: Amide Coupling to a Carboxylic Acid using EDC/NHS Chemistry
This protocol is suitable for target ligands that contain a carboxylic acid moiety. The carboxylic acid is first activated with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with the primary amine of (S,R,S)-AHPC-C4-NH2 to form a stable amide bond.
Materials:
-
Target ligand with a carboxylic acid group
-
(S,R,S)-AHPC-C4-NH2 (or its hydrochloride/dihydrochloride salt)[1][2][3][4]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Purification supplies (e.g., preparative HPLC system, silica (B1680970) gel for column chromatography)
Procedure:
-
Activation of the Target Ligand: a. Dissolve the target ligand (1.0 equivalent) in anhydrous DMF or DMSO. b. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in the same solvent. c. Add the EDC/NHS solution to the target ligand solution. d. Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester intermediate.
-
Conjugation Reaction: a. Dissolve (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in the coupling buffer. If using a salt form, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the acid. b. Add the solution of (S,R,S)-AHPC-C4-NH2 to the activated target ligand solution. c. Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. b. Incubate for an additional 30 minutes at room temperature.
-
Purification: a. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC conjugate using NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Conjugation to an NHS Ester-Activated Ligand
This protocol is a more direct approach for target ligands that are already available as or have been pre-activated to an NHS ester.
Materials:
-
Target ligand with an NHS ester functional group
-
(S,R,S)-AHPC-C4-NH2 (or its hydrochloride/dihydrochloride salt)
-
Anhydrous DMF or DMSO
-
Coupling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using a salt form of the amine)
-
Purification supplies (e.g., preparative HPLC system)
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the NHS ester-activated target ligand (1.0 equivalent) in anhydrous DMF or DMSO. b. Prepare a stock solution of (S,R,S)-AHPC-C4-NH2 (1.1-1.5 equivalents) in the coupling buffer. If using a salt form, add DIPEA or TEA (2-3 equivalents).
-
Conjugation Reaction: a. Slowly add the solution of (S,R,S)-AHPC-C4-NH2 to the target ligand solution with gentle stirring. b. Incubate the reaction mixture for 1-4 hours at room temperature. The reaction should be protected from light. c. Monitor the reaction progress by LC-MS.
-
Purification and Characterization: a. Once the reaction is complete, purify the conjugate directly using preparative reverse-phase HPLC. b. Characterize the purified PROTAC by NMR and HRMS to confirm its identity and purity.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of (S,R,S)-AHPC-C4-NH2. Note that these values are illustrative and may require optimization for specific target ligands.
Table 1: Recommended Reaction Conditions for Amide Coupling (EDC/NHS)
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Ligand:EDC:NHS) | 1 : 1.5 : 1.2 | A slight excess of coupling reagents ensures efficient activation. |
| Molar Ratio (Activated Ligand:Amine) | 1 : 1.1-1.5 | An excess of the amine can drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| pH (Coupling) | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amine. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS for completion. |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (NHS Ester:Amine) | 1 : 1.1-1.5 | A slight excess of the amine is recommended. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| pH (Coupling) | 8.3 - 8.5 | A slightly basic pH deprotonates the primary amine for nucleophilic attack. |
| Reaction Temperature | Room Temperature (20-25°C) | Efficient coupling occurs at ambient temperature. |
| Reaction Time | 1 - 4 hours | Typically a faster reaction than the one-pot EDC/NHS coupling. |
Experimental Workflow Diagram
Characterization of the Final Conjugate
After purification, it is essential to thoroughly characterize the synthesized PROTAC to confirm its identity, purity, and ability to function as intended.
Key Characterization Assays:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final conjugate.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.
-
Purity Analysis: Analytical reverse-phase HPLC is used to determine the purity of the final compound, which should typically be >95% for in vitro assays.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both the target protein and the VHL E3 ligase.
-
In Vitro Degradation Assays: Western blotting or in-cell ELISA can be used to measure the degradation of the target protein in a relevant cell line upon treatment with the PROTAC. This allows for the determination of key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][7]
By following these protocols and characterization methods, researchers can successfully conjugate (S,R,S)-AHPC-C4-NH2 to a target ligand of their choice, paving the way for the development of novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: Experimental Design for PROTACs Featuring (S,R,S)-AHPC-C4-NH2
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Designing and Evaluating PROTACs Incorporating the von Hippel-Lindau (VHL) E3 Ligase Ligand.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs utilizing the versatile (S,R,S)-AHPC-C4-NH2 as a linker and ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
At the core of PROTAC technology is the induced formation of a ternary complex, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The choice of E3 ligase ligand and the connecting linker are critical determinants of a PROTAC's efficacy and selectivity. (S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ligase, and the C4-NH2 linker provides a versatile attachment point for a variety of "warheads" that target specific proteins.
A notable example of the successful application of this building block is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). As demonstrated in the work by Hsu JH, et al. in Cell Chemical Biology (2019), PROTACs constructed with a VHL ligand can effectively degrade not only their direct target but also associated complex members, showcasing the potential of this approach to disrupt entire pathogenic protein complexes.[1][2]
Mechanism of Action: A Symphony of Induced Proximity
A PROTAC orchestrates a four-step process to achieve targeted protein degradation:
-
Binding: The PROTAC molecule, with its two distinct heads, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase.
-
Ternary Complex Formation: This dual binding event results in the formation of a transient POI-PROTAC-VHL ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase enzymatic machinery is brought close to the POI, leading to the transfer of ubiquitin molecules onto accessible lysine (B10760008) residues of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.
References
Application Notes and Protocols for In Vitro Assays of (S,R,S)-AHPC-C4-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-C4-NH2 is a key building block in the synthesis of PROTACs, providing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 4-carbon alkyl amine linker.[2][3] This linker's terminal amine allows for the covalent attachment of a ligand for a specific POI.
A significant application of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 is the targeted degradation of components of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator often dysregulated in cancer.[3] By targeting the EED subunit, these PROTACs can induce the degradation of the entire PRC2 complex, including EZH2 and SUZ12.[3]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of (S,R,S)-AHPC-C4-NH2 based PROTACs, from initial target engagement to final protein degradation.
PROTAC Mechanism of Action and Signaling Pathway
The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the formation of a ternary complex between the target protein (e.g., EED), the PROTAC, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: In Vitro Degradation Profile
The efficacy of a PROTAC is quantified by its DC50 (the concentration required for 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation profile of UNC6852, a selective PRC2 degrader that contains a VHL ligand and targets EED.[4][5][6] This data is representative of what can be expected from a potent (S,R,S)-AHPC-C4-NH2 based PROTAC targeting the PRC2 complex.
| Compound ID | Target Protein | Cell Line | DC50 | Dmax | Reference |
| UNC6852 | EED | B lymphoblast | 0.31 µM | 94% | [5] |
| UNC6852 | EZH2 | B lymphoblast | 0.67 µM | 96% | [5] |
| UNC6852 | SUZ12 | B lymphoblast | 0.59 µM | 82% | [5] |
Experimental Protocols
A comprehensive evaluation of a PROTAC's in vitro activity involves a series of assays to confirm each step of its mechanism of action.
Caption: General experimental workflow for PROTAC characterization.
Protocol 1: Ternary Complex Formation Assay using NanoBRET™
This cell-based assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in live cells.[7][8][9]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-fused target protein (e.g., NLuc-EED)
-
Expression vector for HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well assay plates
-
Luminometer with 450 nm and >610 nm filters
Method:
-
Cell Transfection: Co-transfect HEK293 cells with the NLuc-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Ligand Labeling: 4-6 hours after plating, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM.
-
PROTAC Treatment: Prepare a serial dilution of the (S,R,S)-AHPC-C4-NH2 based PROTAC and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Incubate the plate at 37°C for 2-4 hours. Measure the donor (450 nm) and acceptor (>610 nm) luminescence using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[2][10][11]
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human VHL E3 ligase complex
-
Recombinant target protein (e.g., EED)
-
Human ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
(S,R,S)-AHPC-C4-NH2 based PROTAC
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the VHL E3 ligase complex.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the reaction tubes. Include a no-PROTAC control.
-
Initiate Reaction: Add the recombinant target protein to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the target protein to visualize the unmodified protein and its ubiquitinated forms (which will appear as a higher molecular weight smear).
-
Alternatively, probe with an anti-ubiquitin antibody to specifically detect ubiquitinated species.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the ubiquitinated protein bands relative to the unmodified protein or a loading control.
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This cell-based assay is the standard method for quantifying the extent of target protein degradation induced by a PROTAC.[6]
Materials:
-
Cancer cell line expressing the target protein (e.g., Karpas-422 for EED)
-
Cell culture medium and supplements
-
(S,R,S)-AHPC-C4-NH2 based PROTAC
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein (e.g., anti-EED)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the (S,R,S)-AHPC-C4-NH2 based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the protein levels.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC50 and Dmax values.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the characterization of (S,R,S)-AHPC-C4-NH2 based PROTACs. By systematically evaluating ternary complex formation, in vitro ubiquitination, and cellular protein degradation, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and potency, thereby accelerating the development of novel targeted protein degraders.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC6852|CAS 2688842-08-0|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Protein Degradation Assays with (S,R,S)-AHPC-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 is a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a 4-carbon alkyl amine linker.[1] This molecule serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of therapeutic agents that induce targeted protein degradation. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
This document provides detailed application notes and protocols for the use of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 in cell-based protein degradation assays, with a specific focus on targeting the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex, which includes the core subunits EED, EZH2, and SUZ12, is implicated in various cancers.[1] PROTACs that target the EED subunit can lead to the degradation of the entire PRC2 complex, offering a promising therapeutic strategy.[1]
Mechanism of Action
A PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 functions by inducing the formation of a ternary complex between the target protein (e.g., EED), the PROTAC itself, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data
The following tables summarize the degradation profile of an EED-targeted PROTAC, UNC6852, which is synthesized using a VHL ligand consistent with (S,R,S)-AHPC and an EED ligand.[2][3][4][5]
Table 1: Degradation of PRC2 Components in HeLa Cells by UNC6852 [2]
| Target Protein | DC50 (μM) | Dmax (%) |
| EED | 0.79 ± 0.14 | 92 |
| EZH2 | 0.3 ± 0.19 | 75 |
Table 2: Degradation of PRC2 Components in DB Cells (DLBCL Cell Line) by UNC6852 [3]
| Target Protein | DC50 (μM) | Dmax (%) |
| EED | 0.31 | 94 |
| EZH2 | 0.67 | 96 |
| SUZ12 | 0.59 | 82 |
Experimental Protocols
Protocol 1: Cell-Based Protein Degradation Assay via Western Blot
This protocol describes the determination of the dose-dependent degradation of PRC2 components (EED, EZH2, and SUZ12) in a relevant cancer cell line (e.g., Karpas-422 or HeLa) following treatment with a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2.
Materials:
-
Cancer cell line (e.g., Karpas-422, HeLa)
-
Cell culture medium and supplements
-
PROTAC synthesized from (S,R,S)-AHPC-C4-NH2
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-EED
-
Anti-EZH2
-
Anti-SUZ12
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.01 to 10 μM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 offer a powerful tool for the targeted degradation of proteins implicated in disease. The protocols outlined in this document provide a framework for the systematic evaluation of these molecules in cell-based assays, enabling the determination of key parameters such as potency (DC50) and efficacy (Dmax) of protein degradation, as well as their impact on cell viability. Rigorous and reproducible experimental execution is crucial for the successful development of novel protein-degrading therapeutics.
References
Application Notes: Quantifying Target Protein Knockdown with (S,R,S)-AHPC-C4-NH2-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][4] (S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl amine linker.[5] This molecule serves as a critical building block for synthesizing PROTACs, where the terminal amine allows for covalent attachment of a POI-targeting ligand.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to quantify the knockdown of target proteins mediated by PROTACs synthesized using (S,R,S)-AHPC-C4-NH2.
PROTAC Mechanism of Action
PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI surface. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[1][6]
General Experimental Workflow
The quantification of PROTAC-induced protein degradation follows a standardized workflow, beginning with cell treatment and culminating in data analysis. This process is crucial for determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7]
Quantitative Data Presentation
Effective evaluation of PROTAC performance requires precise measurement of protein degradation. The results are typically summarized to highlight the potency (DC50) and efficacy (Dmax) of the compound. For instance, a PROTAC targeting a BET bromodomain protein, such as BRD4, could yield data similar to that presented below.
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC | BRD4 | 22Rv1 (Prostate Cancer) | 18 | < 1 | > 95 |
| Negative Control | BRD4 | 22Rv1 (Prostate Cancer) | 18 | > 10,000 | < 10 |
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[7]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[7]
Detailed Experimental Protocols
Accurate quantification of protein knockdown is essential for validating the efficacy of PROTACs. The choice of method depends on factors like throughput requirements, desired level of quantification, and sample availability.[8]
Western Blot Analysis
Western blotting is a widely used technique to semi-quantitatively measure the relative abundance of a specific protein in a complex mixture.[7][8] It is a cornerstone for validating PROTAC-mediated degradation.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. Treat with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a highly sensitive and unbiased approach to quantify changes across the entire proteome, making it ideal for assessing both on-target degradation and off-target effects of PROTACs.[9][10][11]
Protocol:
-
Sample Preparation: Treat cells and harvest lysates as described for Western blotting.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative comparison across multiple samples, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and their fragments.
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and their corresponding proteins from the MS/MS spectra.
-
Quantify the relative abundance of each protein across different samples based on label-free quantification (LFQ) intensity or reporter ion intensity from isobaric tags.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment.
-
Flow Cytometry
Flow cytometry is a high-throughput technique that provides quantitative data at the single-cell level, which is excellent for analyzing heterogeneous cell populations.[8][12]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC as previously described. For suspension cells, proceed to the next step. For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE).
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and protein localization.
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a saponin-based buffer) to allow antibodies to access intracellular proteins.[8]
-
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently-conjugated primary antibody specific to the target protein. Alternatively, use an unlabeled primary antibody followed by a fluorescently-labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument measures forward scatter (FSC), side scatter (SSC), and fluorescence intensity for thousands of individual cells per second.[8]
-
Data Analysis:
-
Gate the cell population of interest based on FSC and SSC to exclude debris and doublets.
-
Quantify the Mean Fluorescence Intensity (MFI) of the target protein signal in both the treated and control groups.
-
Calculate the percentage of knockdown based on the reduction in MFI relative to the vehicle control.[13]
-
Comparison of Quantification Methodologies
Each method for quantifying protein knockdown has distinct advantages and limitations. The choice of technique should be aligned with the specific experimental goals.[8]
| Feature | Western Blotting | Mass Spectrometry | Flow Cytometry |
| Principle | Immunoassay after size-based protein separation.[8] | Measures peptide mass-to-charge ratios to identify and quantify proteins.[14] | Measures fluorescence of labeled antibodies on a single-cell basis.[8] |
| Quantification | Semi-quantitative to quantitative.[8] | Highly quantitative and comprehensive. | Highly quantitative, provides statistical data on cell populations.[8] |
| Throughput | Low to medium.[8] | Medium to high, depending on the platform.[9] | High-throughput, thousands of cells per second.[8] |
| Scope | Targeted (one protein at a time). | Global (thousands of proteins simultaneously). | Targeted, but allows for multi-parameter analysis (e.g., co-expression). |
| Key Advantage | Widely accessible, cost-effective. | Unbiased, detects off-target effects.[11] | Single-cell resolution, identifies subpopulations. |
| Key Limitation | Relies on antibody specificity; lower throughput. | High instrument cost; complex data analysis. | Requires specific antibodies suitable for flow cytometry; population average can mask single-cell effects. |
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic in vivo protein knockdown by small-molecule PROTACs [authors.library.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sapient.bio [sapient.bio]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell analysis of siRNA-mediated gene silencing using multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Efficacy of (S,R,S)-AHPC-C4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the in vivo evaluation of PROTACs utilizing the (S,R,S)-AHPC-C4-NH2 moiety as a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.
The (S,R,S)-AHPC-C4-NH2 linker conjugate is a critical building block for constructing potent and selective PROTACs. A primary example of its application is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator implicated in various cancers. Specifically, these PROTACs can target the Embryonic Ectoderm Development (EED) subunit of PRC2, leading to the degradation of the entire complex, including EED, EZH2, and SUZ12.
Mechanism of Action: EED-Targeted PROTAC
An EED-targeted PROTAC utilizing the (S,R,S)-AHPC-C4-NH2 linker operates by inducing the formation of a ternary complex between EED and the VHL E3 ligase. This proximity facilitates the ubiquitination of EED by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of EED leads to the destabilization and subsequent degradation of the other core components of the PRC2 complex, EZH2 and SUZ12. This effectively abrogates PRC2-mediated gene silencing and inhibits the proliferation of PRC2-dependent cancers.
PROTAC-mediated degradation of EED.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of an EED-targeting PROTAC utilizing a VHL ligand, and representative in vivo efficacy of EED inhibitors in relevant cancer models. While specific in vivo data for a PROTAC with the exact (S,R,S)-AHPC-C4-NH2 linker is not publicly available, the data from potent EED inhibitors in similar xenograft models provide a strong rationale for its potential in vivo efficacy.
Table 1: In Vitro Efficacy of an EED-Targeting PROTAC ("PROTAC EED degrader-2") [1]
| Parameter | Value | Cell Line | Description |
| Binding Affinity (pKD) | 9.27 | - | Binding affinity to the EED protein. |
| PRC2 Inhibition (pIC50) | 8.11 | - | Potency of inhibiting the enzymatic activity of the PRC2 complex. |
| Growth Inhibition (GI50) | 57 nM | Karpas422 | Concentration required to inhibit cell growth by 50% after 14 days of treatment. |
| Protein Degradation | EED, EZH2, H3K27me3 | Karpas422 | Reduction in protein levels observed after 48 hours of treatment with 0.1-3 µM. |
Table 2: Representative In Vivo Efficacy of EED Inhibitors in Xenograft Models
| Compound | Target | Animal Model | Dosing Regimen | Efficacy | Reference |
| EED226 | EED | Karpas422 subcutaneous xenograft | 40 mg/kg, oral gavage, daily for 32 days | 100% Tumor Growth Inhibition (TGI) | [2] |
| FTX-6274 | EED | Castration-resistant prostate cancer xenografts | 10-30 mg/kg, oral, twice daily | Significant tumor growth inhibition and regression | [3] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model for Efficacy Assessment
This protocol describes a general workflow for evaluating the in vivo efficacy of an (S,R,S)-AHPC-C4-NH2-based PROTAC in a subcutaneous xenograft mouse model.
Workflow for an in vivo xenograft study.
Materials:
-
(S,R,S)-AHPC-C4-NH2-based PROTAC
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
PRC2-dependent cancer cell line (e.g., Karpas422)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture Karpas422 cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.
-
Subcutaneously implant the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Prepare the PROTAC formulation fresh daily.
-
Administer the PROTAC or vehicle via the determined route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.
-
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Monitor animals for any signs of toxicity.
-
-
Study Termination and Sample Collection:
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice.
-
Excise tumors and measure their final weight and volume.
-
Collect tumor tissue and other relevant organs for pharmacodynamic analysis. Flash-freeze a portion for Western blot and fix a portion in formalin for immunohistochemistry.
-
Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation
A. Western Blot Analysis
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control group.
-
B. Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate-based antigen retrieval buffer
-
3% hydrogen peroxide
-
Primary antibody against the target protein (e.g., EED)
-
HRP-conjugated secondary antibody and DAB detection reagent
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate sections with the primary antibody.
-
Apply the secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Analyze the slides under a microscope to assess the level and localization of the target protein within the tumor.
-
Signaling Pathway
The PRC2 complex, of which EED is a core component, plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in differentiation and tumor suppression. By degrading EED and consequently the entire PRC2 complex, (S,R,S)-AHPC-C4-NH2-based PROTACs can reverse this gene silencing, leading to the re-expression of tumor suppressor genes and cell cycle arrest or apoptosis in cancer cells.
PRC2 signaling and PROTAC intervention.
Conclusion
PROTACs based on the (S,R,S)-AHPC-C4-NH2 VHL ligand represent a promising therapeutic strategy for targeting PRC2-dependent cancers. The protocols and data presented in these application notes provide a framework for the preclinical in vivo evaluation of these novel degraders. Robust experimental design, including appropriate animal models, dosing regimens, and comprehensive pharmacodynamic analysis, is essential for advancing these promising therapeutic agents toward clinical development.
References
Determining the Optimal Concentration of (S,R,S)-AHPC-C4-NH2-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] (S,R,S)-AHPC-C4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl amine linker.[3][4] This molecule serves as a critical building block for the synthesis of PROTACs, where the terminal amine group allows for covalent attachment of a ligand targeting a specific protein of interest (POI).[3] The resulting heterobifunctional PROTAC orchestrates the formation of a ternary complex between the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3][5]
Determining the optimal concentration of a novel PROTAC is a crucial step in its preclinical development. This document provides detailed application notes and experimental protocols to guide researchers in identifying the optimal concentration range for their (S,R,S)-AHPC-C4-NH2-based PROTACs, ensuring potent and specific protein degradation while minimizing off-target effects.
Signaling Pathway of PROTAC Action
The mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C4-NH2 involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its degradation. This process can be visualized as a catalytic cycle.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is essential for identifying the optimal concentration of a PROTAC. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for optimal concentration determination.
Data Presentation: Summary of Key Parameters
The following table summarizes the key quantitative parameters that need to be determined to define the optimal concentration and efficacy of your PROTAC.
| Parameter | Description | Experimental Assay | Typical Concentration Range |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein.[5] | Western Blot | 1 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation achieved.[5] | Western Blot | > 80% |
| IC50 | The concentration of the PROTAC that inhibits cell viability by 50%.[6] | Cell Viability Assay (e.g., MTT, CCK-8, CellTiter-Glo) | Varies depending on POI and cell line |
| Time to Dmax | The time required to achieve maximum protein degradation at a given concentration. | Time-Course Western Blot | 4 - 24 hours |
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a fundamental method to quantify the reduction in the levels of the target protein after treatment with the PROTAC.[5][7]
Materials:
-
Cell line expressing the protein of interest
-
(S,R,S)-AHPC-C4-NH2-based PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.[5]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[7]
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[6]
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.
-
Cell Viability Assay (IC50 Determination)
This assay assesses the cytotoxic effect of the PROTAC on the cells, which is often a downstream consequence of target protein degradation.[9]
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-C4-NH2-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.[6]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[7][11]
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-C4-NH2-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for western blotting
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of polyubiquitinated proteins.[7]
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[7]
-
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[7]
-
-
Western Blotting:
Conclusion
The systematic approach outlined in these application notes and protocols will enable researchers to effectively determine the optimal concentration of their novel (S,R,S)-AHPC-C4-NH2-based PROTACs. By carefully characterizing the dose-response, time-course, and cytotoxic effects, and confirming the mechanism of action, researchers can confidently advance their most promising PROTAC candidates toward further preclinical and clinical development.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes: (S,R,S)-AHPC-C4-NH2 for Targeted Degradation of EED
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 is a key synthetic building block used in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of the PRC2 complex is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. An EED-targeted PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase ((S,R,S)-AHPC) connected via a 4-carbon linker to a reactive amine group (-NH2). This amine serves as a conjugation point for a ligand that binds to EED. The resulting PROTAC molecule facilitates the formation of a ternary complex between EED and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[1][2][3][4] This approach offers a powerful alternative to traditional inhibition, as it leads to the complete removal of the target protein.
Mechanism of Action
An EED-targeted PROTAC utilizing (S,R,S)-AHPC-C4-NH2 functions by hijacking the VHL E3 ubiquitin ligase to induce the degradation of the PRC2 complex. The process can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the EED protein within the PRC2 complex and the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[2][3]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EED protein.
-
Proteasomal Degradation : The polyubiquitinated EED protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The proteasome unfolds and degrades EED, as well as associated PRC2 components like EZH2 and SUZ12, into smaller peptides.[1][4] The PROTAC molecule is then released and can act catalytically to induce the degradation of further target proteins.
Data Presentation
The following tables summarize representative quantitative data for EED-targeted PROTACs. It is important to note that the exact values can vary depending on the specific EED ligand used in the final PROTAC construct.
Table 1: In Vitro Activity of EED-Targeted PROTACs
| Parameter | Representative Value | Description |
| Binding Affinity (pKD) to EED | ~ 9.0 | Measures the binding strength of the PROTAC to the EED protein.[2][5] |
| PRC2Enzyme Inhibition (pIC50) | ~ 8.1 | Concentration of the PROTAC required to inhibit 50% of the PRC2 enzymatic activity.[2][5] |
Table 2: Cellular Activity of EED-Targeted PROTACs
| Parameter | Representative Value | Description |
| Half-maximal Degradation Concentration (DC50) for EED | 0.79 µM | Concentration of the PROTAC required to degrade 50% of the cellular EED protein. |
| Half-maximal Degradation Concentration (DC50) for EZH2 | 0.3 µM | Concentration of the PROTAC required to degrade 50% of the cellular EZH2 protein. |
| Half-maximal Growth Inhibition (GI50) | 49-58 nM | Concentration of the PROTAC that causes 50% inhibition of cancer cell growth.[2][3][5] |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (S,R,S)-AHPC-C4-NH2 based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs synthesized using the (S,R,S)-AHPC-C4-NH2 VHL E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: Why are my (S,R,S)-AHPC-C4-NH2 based PROTACs exhibiting poor aqueous solubility?
A1: PROTACs, by their nature, are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility. Key contributing factors include a high molecular weight and a large, nonpolar surface area. While the (S,R,S)-AHPC-C4-NH2 moiety, especially in its salt form, is designed to offer a degree of hydrophilicity, the overall solubility of the final PROTAC is heavily influenced by the lipophilicity of the target protein's warhead and the linker connecting the two ends.[1]
Q2: I'm observing precipitation of my PROTAC when I dilute my DMSO stock into an aqueous buffer for in vitro assays. What are the immediate steps I can take?
A2: This is a common manifestation of poor kinetic solubility. Here are some immediate troubleshooting steps:
-
Determine the Kinetic Solubility Limit: Before extensive experimentation, perform a kinetic solubility assay to understand the concentration at which your PROTAC precipitates under your specific assay conditions.
-
Lower the Concentration: If your assay's sensitivity allows, work at concentrations below the determined kinetic solubility limit.
-
Use a Co-solvent: Maintain a small, consistent percentage of an organic solvent like DMSO in your final assay buffer. However, be cautious as high concentrations of organic solvents can interfere with biological assays.
-
Gentle Sonication: Briefly sonicate your diluted solutions to aid in the dissolution of your PROTAC.
Q3: What are the primary strategies for fundamentally improving the solubility of my (S,R,S)-AHPC-C4-NH2 based PROTAC?
A3: There are two main avenues for enhancing the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC to incorporate more hydrophilic features.
-
Formulation Strategies: This approach focuses on creating a delivery system that improves the dissolution and apparent solubility of the existing PROTAC molecule in aqueous media.
The best strategy depends on the stage of your research and the intended application of your PROTAC.
Q4: Can modifying the linker improve the solubility of my PROTAC?
A4: Yes, the linker plays a crucial role in the physicochemical properties of a PROTAC. Replacing a purely aliphatic linker with one containing polar functional groups (e.g., ethers, amides, or polyethylene (B3416737) glycol (PEG) chains) can significantly improve aqueous solubility.
Q5: How does the salt form of (S,R,S)-AHPC-C4-NH2 affect the final PROTAC's solubility?
A5: The dihydrochloride (B599025) salt form of (S,R,S)-AHPC-C4-NH2 is known to have enhanced aqueous solubility and stability compared to its free base form.[2][3][4] While this is beneficial, the final solubility of the PROTAC will still be a composite of all its components. Starting with the more soluble salt form of the linker-ligand is a good practice.
Troubleshooting Guide
Problem 1: PROTAC precipitates from solution during in vitro experiments.
-
Possible Cause: The concentration of the PROTAC in the aqueous assay buffer exceeds its kinetic solubility limit. The small amount of organic solvent (e.g., DMSO) from the stock solution is insufficient to maintain solubility upon dilution.
-
Solutions:
-
Determine Kinetic Solubility: Conduct a kinetic solubility assay (see Protocol 1) to establish the solubility threshold in your specific buffer.
-
Adjust Assay Concentration: If feasible, lower the working concentration of your PROTAC to be below its measured kinetic solubility.
-
Optimize Buffer Composition: In some cases, adjusting the pH of the buffer or including non-denaturing detergents can improve solubility.
-
Consider Formulation Approaches for in vitro use: For particularly challenging compounds, preparing a stock solution with solubilizing excipients may be necessary, but this should be done with careful consideration of potential assay interference.
-
Problem 2: Poor and inconsistent results in cell-based assays.
-
Possible Cause: The actual intracellular concentration of the PROTAC is much lower than the nominal concentration added to the media due to poor solubility and subsequent precipitation. This can lead to underestimation of potency and high variability in experimental results.
-
Solutions:
-
Verify Solubility in Cell Culture Media: Perform a solubility test in the specific cell culture medium you are using, as components like serum proteins can sometimes affect solubility.
-
Microscopy Check for Precipitation: Visually inspect the wells of your cell culture plates under a microscope after adding the PROTAC. The presence of crystalline structures or amorphous precipitates is a clear indication of solubility issues.
-
Use Formulation Strategies: Consider using amorphous solid dispersions (see Protocol 3) to improve the dissolution of the PROTAC in the cell culture medium.
-
Problem 3: Low oral bioavailability in animal studies.
-
Possible Cause: Poor aqueous solubility is a major contributor to low and variable oral absorption. The PROTAC may not dissolve sufficiently in the gastrointestinal tract to be absorbed into the bloodstream.
-
Solutions:
-
Advanced Formulation Strategies: For in vivo studies, more sophisticated formulation approaches are often required.
-
Salt Formation: If your final PROTAC has ionizable groups, performing a salt screen to identify a more soluble and stable salt form can be beneficial.
-
Chemical Modification: If formulation strategies are insufficient, it may be necessary to return to the design phase and synthesize analogues with improved physicochemical properties.
-
Quantitative Data
Table 1: Solubility Data for a Related VHL Ligand-Linker Conjugate
| Compound Name | Solvent | Concentration | Observation |
| (S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride | DMSO | 100 mg/mL | Soluble with ultrasonic assistance.[7] |
Note: This data is for a related compound and should be used as a general guideline. It is crucial to experimentally determine the solubility of your specific PROTAC.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Plate: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Add Aqueous Buffer: To each well containing the DMSO-diluted PROTAC, add the aqueous assay buffer to reach the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically 1-2%).
-
Incubate: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a more fundamental measure of its intrinsic solubility.
Materials:
-
Solid PROTAC powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare Saturated Solution: Add an excess amount of solid PROTAC powder to a vial containing a known volume of the aqueous buffer.
-
Equilibrate: Tightly cap the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully collect a known volume of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC standard curve.
-
Quantify by HPLC: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved PROTAC.
-
Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Protocol 3: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs to enhance solubility.
Materials:
-
PROTAC of interest
-
Polymer excipient (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture that dissolves both the PROTAC and the polymer)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve Components: Dissolve both the PROTAC and the polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) in a suitable volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. Continue until a thin, solid film is formed on the wall of the flask.
-
Drying: Further dry the solid material in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove any residual solvent.
-
Characterization: Scrape the solid ASD from the flask. It is advisable to characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Solubility/Dissolution Testing: The resulting ASD powder can then be used in dissolution studies to assess the improvement in solubility and dissolution rate compared to the crystalline form.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C4-NH2 to recruit the VHL E3 ligase.
Caption: The VHL signaling pathway in normoxic and hypoxic conditions.
Caption: A logical workflow for troubleshooting solubility issues with PROTACs.
References
Technical Support Center: Optimizing Linker Design for (S,R,S)-AHPC-C4-NH2 PROTACs
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center is designed to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered when optimizing the linker for PROTACs derived from the (S,R,S)-AHPC-C4-NH2 building block. The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of a PROTAC.[][2][3] This guide will help you navigate the complexities of linker modification to develop potent and effective protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an (S,R,S)-AHPC-based PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) connects the (S,R,S)-AHPC warhead, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to the ligand that binds your target protein of interest (POI).[4] Its fundamental role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4][5][6] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[5]
Q2: How does linker length impact the degradation efficiency of a PROTAC?
Linker length is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair.[6][7][8]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase and thus inhibiting the formation of a productive ternary complex.[5][6][9][10]
-
Too long: An excessively long or overly flexible linker may not effectively bring the two proteins into close proximity, leading to an unstable or non-productive complex and inefficient ubiquitination.[5][6][10] Even minor changes in linker length can significantly alter degradation potency (DC50) and maximal degradation (Dmax).[6][11]
Q3: What are the most common types of linkers used to extend from the C4-NH2 moiety, and what are their properties?
The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][6]
-
Alkyl Linkers: These consist of saturated hydrocarbon chains. They are generally more hydrophobic, which can enhance cell permeability.[][13] However, high hydrophobicity may decrease aqueous solubility.[13]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of a PROTAC, which is a common challenge.[13][14] Their flexibility can also help in achieving a productive ternary complex conformation.[14]
-
Rigid Linkers: To reduce the entropic penalty of forming the ternary complex, more rigid linkers incorporating motifs like piperazine (B1678402), piperidine, or triazole rings can be used.[9][13] These can help pre-organize the PROTAC into a bioactive conformation and may improve metabolic stability.[6][9][13]
Q4: How important is the linker's attachment point to the target protein ligand?
The attachment point, or exit vector, on the target protein ligand is crucial.[][10] An ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[][9] Modifying the attachment point can alter the geometry of the ternary complex, which in turn affects whether the lysine (B10760008) residues on the target protein's surface are accessible to the E2 ubiquitin-conjugating enzyme for ubiquitination.[5][9]
Troubleshooting Guides
Question: My PROTAC, synthesized from (S,R,S)-AHPC-C4-NH2, shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular properties.[5][9]
Potential Linker-Related Causes and Solutions:
-
Incorrect Linker Length or Rigidity:
-
Problem: The initial C4 alkyl linker, combined with the structure of your warhead, may be too short, causing steric hindrance, or its flexibility may not be optimal.[5][9]
-
Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths. A common strategy is to extend the alkyl chain (e.g., C6, C8) or introduce PEG units (e.g., PEG2, PEG4, PEG6).[4][9] Also, consider incorporating more rigid motifs like piperazine to constrain the conformation.[9]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker may orient the target and E3 ligase in a way that is not productive for ubiquitination. The necessary lysine residues on the target may not be accessible.[5][9]
-
Solution: If possible, modify the linker's attachment point on your target-binding ligand.[][9] Computational modeling can also be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[9]
-
-
Poor Physicochemical Properties:
-
Problem: The linker contributes to the overall properties of the PROTAC. The final molecule may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target at a sufficient concentration.[5][9]
-
Solution: To improve solubility, incorporate polar groups or PEG linkers.[14][15] To improve cell permeability, a careful balance is needed. While PEG linkers can sometimes hinder passive diffusion, switching to or extending the alkyl chain may improve permeability.[]
-
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target and PROTAC-E3 Ligase) over the productive ternary complex.[9]
Potential Linker-Related Causes and Solutions:
-
Suboptimal Ternary Complex Cooperativity:
-
Problem: The linker may not be promoting positive cooperativity, where the binding of the first protein increases the affinity for the second. Without positive cooperativity, the ternary complex is less stable than the binary ones at high concentrations.[9]
-
Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[9] This often requires empirical testing of different linker designs with varying rigidity and composition.[6][9]
-
-
Linker Flexibility:
-
Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[9]
-
Solution: Synthesize PROTACs with more rigid linkers (e.g., containing piperazine or triazole moieties). A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation over binary complexes.[6]
-
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Quantitative Data Summary
The tables below summarize illustrative data showing how linker modifications can impact PROTAC performance. Note: These values are representative examples to demonstrate principles and will vary for specific targets and cell lines.
Table 1: Impact of Linker Length and Composition on Degradation Potency
| PROTAC ID | E3 Ligand | Warhead | Linker Composition | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| PROTAC-A1 | (S,R,S)-AHPC | Ligand-X | C4-Alkyl | > 1000 | < 10 |
| PROTAC-A2 | (S,R,S)-AHPC | Ligand-X | C8-Alkyl | 150 | 75 |
| PROTAC-A3 | (S,R,S)-AHPC | Ligand-X | PEG4 | 25 | 92 |
| PROTAC-A4 | (S,R,S)-AHPC | Ligand-X | PEG6 | 85 | 80 |
Table 2: Impact of Linker Composition on Physicochemical Properties
| PROTAC ID | Linker Composition | cLogP | Aqueous Solubility (µM) | Permeability (PAMPA, Pe) |
|---|---|---|---|---|
| PROTAC-B1 | C8-Alkyl | 6.2 | < 1 | High |
| PROTAC-B2 | PEG4 | 4.5 | 25 | Moderate |
| PROTAC-B3 | PEG6 | 4.1 | 75 | Low |
Key Experimental Protocols
1. Western Blot for Target Protein Degradation
-
Objective: To quantify the reduction of a target protein in cells following PROTAC treatment.[15]
-
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[9]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software, normalizing the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[9]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the PROTAC binds to its intended target within the complex environment of the cell.[9]
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at a fixed concentration or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) to induce protein denaturation. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.[9]
-
Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by high-speed centrifugation.[9]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature point by Western Blot. A shift in the melting curve to higher temperatures in the PROTAC-treated sample indicates target engagement.
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of a PROTAC.
-
Methodology:
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor wells below are filled with buffer.
-
Application: The PROTAC is added to the donor wells.
-
Incubation: The plate is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]
-
Data Analysis: Calculate the permeability coefficient (Pe) based on the concentration of the compound that has diffused into the acceptor plate.[14] Known high- and low-permeability drugs should be used as controls.
-
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for (S,R,S)-AHPC-C4-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S,R,S)-AHPC-C4-NH2 hydrochloride, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3][4] Additionally, it offers troubleshooting guidance for common issues that may arise during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C. Some suppliers may ship the product at room temperature, and this is generally acceptable for short periods.[5] However, upon receipt, it is crucial to transfer it to the recommended storage temperature. For similar compounds, storage at 4°C with sealed storage, away from moisture, is also mentioned as a viable option for shorter durations.[6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent such as DMSO or water.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6][7] Always ensure the storage containers are sealed tightly to prevent solvent evaporation and exposure to moisture.[1][6] If using water as the solvent, it is advisable to filter and sterilize the solution with a 0.22 μm filter before use.[1][5]
Q3: Is the hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 more stable than the free base?
A3: Yes, the salt form, such as this compound, generally offers enhanced water solubility and stability compared to the free base form.[2] Amine hydrochloride salts are also typically more thermally stable and have less odor than their free base counterparts.[8]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, molecules with similar functional groups (amines, amides) can be susceptible to hydrolysis and oxidation.[9][10] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of amide bonds.[9] Oxidation can also occur, particularly if the compound is exposed to air and light over extended periods.[10][11]
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound and related compounds to ensure optimal stability.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | 3 years | Store under nitrogen for added protection.[5][12] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1][5][6][7] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][5][6][7] |
Troubleshooting Guide
Unexpected or inconsistent experimental results can sometimes be attributed to the handling and stability of critical reagents. This guide addresses potential issues you might encounter with this compound.
Issue 1: Reduced or no biological activity observed.
-
Possible Cause: Compound degradation due to improper storage.
-
Possible Cause: Incorrect solvent or poor solubility.
-
Solution: Ensure the compound is fully dissolved. For compounds with marginal solubility, gentle warming or sonication may be necessary. Use freshly opened, anhydrous DMSO for moisture-sensitive compounds.[5]
-
-
Possible Cause: Hydrolysis of the compound in aqueous buffers.
-
Solution: Prepare fresh dilutions in your experimental buffer immediately before use. Avoid prolonged storage of the compound in aqueous solutions, especially at non-neutral pH.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Use of stock solutions of varying age or storage conditions.
-
Possible Cause: Introduction of contaminants.
Issue 3: Precipitation of the compound in the experimental medium.
-
Possible Cause: Poor solubility of the compound in the final experimental buffer.
-
Solution: Check the final concentration of the organic solvent (e.g., DMSO) in your assay. Ensure it is within a range that maintains the solubility of your compound and is tolerated by your biological system. You may need to optimize the final solvent concentration.
-
Visual Guides
Experimental Workflow for Compound Handling
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
long-term stability of (S,R,S)-AHPC-C4-NH2 in DMSO solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (S,R,S)-AHPC-C4-NH2 in DMSO solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S,R,S)-AHPC-C4-NH2 in DMSO?
A1: For optimal long-term stability, stock solutions of (S,R,S)-AHPC-C4-NH2 in DMSO should be stored under the following conditions. Adherence to these guidelines is critical to minimize degradation and ensure experimental consistency.
Q2: How can I minimize the degradation of (S,R,S)-AHPC-C4-NH2 in my DMSO stock solution?
A2: To minimize degradation, it is crucial to use anhydrous DMSO to prepare your stock solutions, as moisture can facilitate hydrolysis.[1] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[2][3] Store aliquots protected from light, and ensure they are tightly sealed to prevent moisture absorption and oxidation.
Q3: I'm observing a decrease in the activity of my (S,R,S)-AHPC-C4-NH2 compound over time. What could be the cause?
A3: A decrease in activity could be due to several factors, including degradation of the compound in your DMSO stock solution. This can be caused by improper storage, repeated freeze-thaw cycles, or the presence of water in the DMSO.[1][2][3] It is also possible that the compound is unstable in your specific experimental conditions (e.g., cell culture media). We recommend performing a stability study to assess the integrity of your compound under your experimental conditions.
Q4: What are the potential degradation products of (S,R,S)-AHPC-C4-NH2 in DMSO?
A4: While specific degradation products for (S,R,S)-AHPC-C4-NH2 in DMSO have not been extensively documented in publicly available literature, potential degradation pathways for similar molecules include hydrolysis of amide bonds or oxidation. To identify potential degradation products, analytical techniques such as LC-MS and NMR spectroscopy are recommended.
Troubleshooting Guides
This section addresses common issues encountered during the use of (S,R,S)-AHPC-C4-NH2 and provides a logical workflow for troubleshooting.
Issue 1: No or Low Degradation of Target Protein
If you are not observing the expected degradation of your target protein, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Protein Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Recommended Actions:
-
Confirm Compound Integrity: Before starting a series of experiments, verify the purity and integrity of your (S,R,S)-AHPC-C4-NH2 stock solution using HPLC-MS. This will ensure that the lack of activity is not due to a degraded compound.
-
Ensure Solubility: (S,R,S)-AHPC-C4-NH2, like many PROTACs, can have limited aqueous solubility.[4][5] When diluting your DMSO stock in aqueous buffers or cell culture media, do so gradually while vortexing to avoid precipitation. Visually inspect the final solution for any signs of precipitation.
-
Verify Protein Expression: Confirm that your cell line expresses both the target protein and the von Hippel-Lindau (VHL) E3 ligase, which is recruited by (S,R,S)-AHPC-C4-NH2.[6] This can be done by Western blotting.
-
Address the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[4] Perform a dose-response experiment with a wide range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for degradation.[7]
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to the handling and storage of the compound.
Recommended Actions:
-
Use Fresh Aliquots: For each experiment, use a fresh, single-use aliquot of your (S,R,S)-AHPC-C4-NH2 DMSO stock to avoid issues arising from repeated freeze-thaw cycles.
-
Standardize Solution Preparation: Ensure that the final concentration of DMSO is consistent across all experiments, as DMSO itself can have effects on cells.
-
Monitor Storage Conditions: Regularly check the temperature of your -20°C and -80°C freezers to ensure that your stock solutions are being stored at the correct temperature.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for (S,R,S)-AHPC-C4-NH2 in DMSO based on information from suppliers.
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | Up to 6 months | MedChemExpress[8] |
| -20°C | Up to 1 month | MedChemExpress[8] |
| -20°C | At least 6 months | BPS Bioscience[9] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Assessing Stability
This protocol outlines a general method to assess the stability of (S,R,S)-AHPC-C4-NH2 in a DMSO solution over time.
Objective: To quantify the percentage of intact (S,R,S)-AHPC-C4-NH2 remaining in a DMSO solution at various time points and under different storage conditions.
Materials:
-
(S,R,S)-AHPC-C4-NH2
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of (S,R,S)-AHPC-C4-NH2 in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials. Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).
-
Sample Preparation for Analysis: At each time point, take one aliquot from each storage condition. Prepare a 1 µM working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
HPLC-MS Analysis:
-
Inject the prepared sample onto the HPLC-MS system.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the elution of (S,R,S)-AHPC-C4-NH2 using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Integrate the peak area of the (S,R,S)-AHPC-C4-NH2 peak at each time point.
-
Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at time 0.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Protocol 2: NMR Spectroscopy for Structural Integrity Assessment
This protocol can be used to confirm the structural integrity of (S,R,S)-AHPC-C4-NH2 and identify potential degradation products.
Objective: To obtain a proton (¹H) NMR spectrum of (S,R,S)-AHPC-C4-NH2 in DMSO-d6 to confirm its structure and detect any changes over time.
Materials:
-
(S,R,S)-AHPC-C4-NH2
-
Deuterated DMSO (DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (1-5 mg) of (S,R,S)-AHPC-C4-NH2 in approximately 0.5 mL of DMSO-d6 in an NMR tube.
-
Initial Spectrum Acquisition (Time 0): Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the reference spectrum.
-
Storage: Store the NMR tube under the desired storage condition.
-
Subsequent Spectrum Acquisition: At predetermined time points, acquire a new ¹H NMR spectrum of the same sample.
-
Data Analysis:
-
Compare the spectra obtained at different time points to the initial spectrum.
-
Look for the disappearance of characteristic peaks of (S,R,S)-AHPC-C4-NH2 and the appearance of new peaks, which would indicate degradation.
-
Changes in chemical shifts or peak broadening can also suggest structural changes.[10]
-
Visualizations
Signaling Pathway of (S,R,S)-AHPC-C4-NH2-mediated Protein Degradation
(S,R,S)-AHPC-C4-NH2 is a ligand for the VHL E3 ubiquitin ligase.[9][11] As a component of a PROTAC, it facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: Mechanism of target protein degradation mediated by a PROTAC utilizing (S,R,S)-AHPC-C4-NH2.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening protein-small molecule interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of (S,R,S)-AHPC-C4-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize off-target effects of (S,R,S)-AHPC-C4-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects when using (S,R,S)-AHPC-C4-NH2 PROTACs?
A1: Off-target effects with (S,R,S)-AHPC-C4-NH2 and other VHL-based PROTACs can arise from several factors:
-
High PROTAC Concentrations: Excessive concentrations can lead to non-specific binding and degradation of proteins other than the intended target.[1]
-
Promiscuous Warhead Binding: The ligand targeting your protein of interest (the "warhead") may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]
-
E3 Ligase-Mediated Off-Targets: The (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ligase, could potentially mediate interactions with proteins other than the intended target. However, VHL-based PROTACs are generally considered to have a lower tendency for "molecular glue"-type off-targets compared to some other E3 ligase recruiters.[1]
-
Neosubstrate Degradation: The formation of the ternary complex (Target Protein-PROTAC-VHL) can create new protein interaction surfaces on VHL. This can lead to the ubiquitination and subsequent degradation of proteins that are not the intended target but are recruited to this new interface.[2]
-
Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins within your specific cell line can significantly influence the selectivity of the PROTAC.[1]
Q2: How can I experimentally identify off-target effects of my (S,R,S)-AHPC-C4-NH2 PROTAC?
A2: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics.[1] This powerful technique provides a global analysis of protein abundance changes in cells following treatment with your PROTAC. By comparing the proteome of treated cells to appropriate control groups, you can identify proteins that are unintentionally degraded. Orthogonal methods like Western blotting should then be used to validate the findings from the proteomics screen.
Q3: What are the critical negative controls to include in my experiments to assess off-target effects?
A3: Including the right controls is crucial for interpreting your data correctly. Essential controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline proteome of the cells.
-
Inactive Epimer Control: A stereoisomer of the PROTAC that cannot bind to the VHL E3 ligase but retains the warhead. This helps to distinguish between VHL-dependent degradation and other cellular effects.
-
Warhead-Only Control: The warhead molecule alone is used to identify off-target effects caused by the warhead's binding to other proteins, independent of the degradation machinery.[2]
-
E3 Ligase Ligand-Only Control: The (S,R,S)-AHPC-C4-NH2 molecule alone can help identify any effects caused by VHL engagement independent of the target protein.
Q4: What strategies can I employ to minimize the off-target effects of my (S,R,S)-AHPC-C4-NH2 PROTAC?
A4: Minimizing off-target effects often involves a multi-pronged approach:
-
Concentration Optimization: Perform a dose-response experiment to identify the lowest effective concentration of your PROTAC that maximizes on-target degradation while minimizing off-target effects. This helps to avoid issues arising from high, non-physiological concentrations.[1]
-
Structural Modification: If off-target effects persist, consider redesigning the PROTAC. This could involve:
-
Improving Warhead Selectivity: If the warhead is promiscuous, medicinal chemistry efforts can be directed towards developing a more selective binder for your target protein.
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the formation of a stable and selective ternary complex.[2] Systematically modifying the linker can abrogate off-target interactions.[2]
-
-
Use of Appropriate Controls: Consistently use inactive controls in your experiments to confirm that any observed cellular phenotype is a direct result of the degradation of your intended target.
Troubleshooting Guides
Problem 1: Significant degradation of off-target proteins is observed in my proteomics data.
| Possible Cause | Troubleshooting Steps |
| PROTAC concentration is too high. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to find the optimal concentration that maximizes on-target degradation and minimizes off-target effects. |
| The "hook effect" is occurring at high concentrations. | Test a broader range of concentrations, including lower doses, as very high concentrations can sometimes impair ternary complex formation and lead to reduced degradation efficiency.[3] |
| The warhead has low selectivity. | Test the warhead-only compound as a control to identify off-target effects stemming from the warhead itself. If the warhead is promiscuous, consider redesigning it for higher selectivity. |
| The off-target is a neosubstrate of VHL. | This is a challenging issue inherent to the PROTAC mechanism. Systematically modify the linker and the VHL ligand. Changes in the ternary complex conformation can abrogate these off-target interactions.[2] |
Problem 2: My (S,R,S)-AHPC-C4-NH2 PROTAC is causing unexpected cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity. | The degradation of your target protein may be causing the toxic effect. Confirm that the toxicity is observed at concentrations consistent with target degradation and is not seen with the inactive control. Use an orthogonal method like siRNA or CRISPR to knock down the target; if this phenocopies the toxicity, it is likely on-target.[2] |
| Off-target toxicity. | An off-target protein that is critical for cell viability may be degraded. Analyze your proteomics data to identify any depleted essential proteins. Use your inactive epimer control; if toxicity persists, it is likely independent of VHL-mediated degradation.[2] |
| Toxicity from the PROTAC molecule itself. | The PROTAC molecule may have pharmacological effects independent of protein degradation. Test for toxicity using the inactive epimer control. If the toxicity persists, it suggests a degradation-independent effect.[1] |
| VHL Ligand-Induced Effects. | The VHL ligand component may be causing toxicity, for instance, through the stabilization of HIF-1α. Test the (S,R,S)-AHPC-C4-NH2 ligand alone in your cell model. Use a VHL inhibitor negative control (the cis-isomer) to confirm that the effects are due to VHL binding.[2] |
Data Presentation
Table 1: Representative Quantitative Proteomics Data for a Hypothetical (S,R,S)-AHPC-C4-NH2-based PROTAC Targeting BRD4.
This table illustrates how to present findings to compare on-target and off-target degradation. Data is for illustrative purposes.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -3.8 | <0.001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -1.5 | <0.05 | Yes (Family Member) |
| Bromodomain-containing protein 3 | BRD3 | -1.2 | <0.05 | Yes (Family Member) |
| Kinase X | KINX | -2.1 | <0.01 | Yes (Unrelated) |
| Housekeeping Protein 1 | HKP1 | -0.1 | >0.05 | No |
| Housekeeping Protein 2 | HKP2 | 0.05 | >0.05 | No |
Table 2: Summary of Cellular Viability Assay.
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 |
| (S,R,S)-AHPC-C4-NH2 PROTAC | 0.1 | 95 |
| (S,R,S)-AHPC-C4-NH2 PROTAC | 1 | 85 |
| (S,R,S)-AHPC-C4-NH2 PROTAC | 10 | 50 |
| Inactive Epimer Control | 10 | 98 |
| Warhead-Only | 10 | 92 |
Experimental Protocols
Experimental Protocol 1: Global Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of an (S,R,S)-AHPC-C4-NH2 based PROTAC using mass spectrometry.
1. Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., 10x DC50) and for a duration sufficient to achieve maximal degradation (Dmax).
-
Include vehicle (DMSO) and inactive epimer controls in parallel.
-
Incubate for a time period sufficient to achieve maximal on-target degradation (e.g., 24 hours).[1]
2. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin overnight at 37°C.[1]
3. LC-MS/MS Analysis:
-
Separate the resulting peptide mixtures using a high-resolution liquid chromatography system.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).[1]
-
Acquire data in a data-dependent or data-independent acquisition mode.
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
Experimental Protocol 2: Western Blotting for Validation of Off-Target Hits
1. Sample Preparation:
-
Treat cells with the PROTAC and controls as described in the proteomics protocol.
-
Lyse cells and quantify protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and develop with an ECL substrate.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the signal of the off-target protein to a loading control (e.g., GAPDH, β-actin) and compare the levels in treated samples to the vehicle control.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm direct binding of the PROTAC to a potential off-target protein in a cellular context.
1. Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control at the desired concentration for a specific duration.
2. Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
4. Analysis:
-
Analyze the soluble fraction by Western blotting for the potential off-target protein.
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Mandatory Visualization
References
Technical Support Center: (S,R,S)-AHPC-C4-NH2 Based Degraders
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing degraders synthesized with (S,R,S)-AHPC-C4-NH2. This molecule is a synthetic E3 ligase ligand-linker conjugate, incorporating a potent von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) with a 4-carbon alkyl linker terminating in an amine group, ready for conjugation to a target protein ligand.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C4-NH2 and how does it work?
A1: (S,R,S)-AHPC-C4-NH2 is a key building block for creating Proteolysis-Targeting Chimeras (PROTACs). It is not a degrader itself, but a "warhead" and linker that recruits the VHL E3 ubiquitin ligase.[1][4] When conjugated to a ligand that binds your protein of interest (POI), the resulting PROTAC acts as a bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin molecules to the POI, tagging it for destruction by the cell's proteasome.[6] The PROTAC is then released and can act catalytically to degrade more POI molecules.[5]
Diagram: Mechanism of Action
Caption: Mechanism of (S,R,S)-AHPC-C4-NH2 based PROTACs.
Q2: What are the common mechanisms of acquired resistance to VHL-based PROTACs?
A2: Resistance can emerge through various mechanisms that prevent the successful degradation of the target protein. Key mechanisms include:
-
Genomic alterations in the E3 ligase complex: Mutations or loss of core components of the VHL E3 ligase complex can prevent the PROTAC from successfully recruiting it. This is a common cause of resistance.[7][8]
-
Mutations in the Protein of Interest (POI): Changes in the POI's amino acid sequence can disrupt the binding site for the PROTAC's target ligand, preventing ternary complex formation.[9]
-
Upregulation of drug efflux pumps: Multi-drug resistance proteins, such as ABCB1, can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Downregulation of E3 ligase expression: Reduced cellular levels of VHL mean there are fewer ligases available for the PROTAC to hijack.[10]
-
Changes in the Ubiquitin-Proteasome System (UPS): Alterations in other UPS components, such as deubiquitinating enzymes (DUBs) that remove ubiquitin tags, can counteract the PROTAC's action.[7]
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[11][12] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex (POI-PROTAC-VHL). To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[12]
Troubleshooting Guide
Issue 1: I am not observing any degradation of my target protein.
This is a common starting problem. A systematic approach is required to pinpoint the cause.
Diagram: Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
| Potential Cause | Troubleshooting Step | Recommended Assay | Expected Outcome |
| System/Assay Failure | Run essential controls.[11] | Western Blot | Proteasome inhibitor (e.g., MG132) treatment should "rescue" degradation, confirming proteasome-dependency. A positive control degrader should show activity. |
| Poor Compound Properties | Confirm PROTAC is entering cells and remains intact. | LC-MS/MS analysis of cell lysate after treatment. | Detectable levels of the intact PROTAC inside the cells. |
| No Ternary Complex Formation | Verify that the PROTAC can simultaneously bind the target (POI) and VHL.[13] | Co-Immunoprecipitation (Co-IP), TR-FRET, or Surface Plasmon Resonance (SPR).[14][15][16] | Detection of a POI-PROTAC-VHL complex. A bell-shaped curve in proximity assays indicates complex formation.[16][17] |
| Inefficient Ubiquitination | Confirm that the formed ternary complex is productive and leads to ubiquitination of the POI.[18] | In-cell or in-vitro Ubiquitination Assay.[19][20] | Increased poly-ubiquitination of the immunoprecipitated target protein in the presence of the PROTAC. |
| Cell Line Specific Issues | Confirm expression of essential E3 ligase components. | Western Blot or qPCR for VHL and other key components (e.g., Elongin B/C). | Detectable expression of VHL and its binding partners in the cell line used. |
Issue 2: Degradation is observed, but it is weak (High DC₅₀, Low Dₘₐₓ).
| Potential Cause | Troubleshooting Step | Recommended Assay | Expected Outcome |
| Suboptimal Linker | The length and composition of the linker are critical for optimal ternary complex geometry. | Synthesize and test a matrix of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains). | Identification of a linker that improves DC₅₀ and Dₘₐₓ values. |
| Poor Ternary Complex Cooperativity | The binding of one protein partner may not enhance (or may hinder) the binding of the other. | Biophysical assays like SPR or Isothermal Titration Calorimetry (ITC).[15] | Determine the cooperativity factor (alpha). A value > 1 indicates positive cooperativity, which is desirable.[13] |
| High Target Synthesis Rate | The cell may be compensating for degradation by increasing the synthesis of the target protein. | Cycloheximide (CHX) chase assay. | In the presence of CHX (a protein synthesis inhibitor), the degradation rate of the POI should be more pronounced. |
| High DUB Activity | Deubiquitinating enzymes may be removing ubiquitin tags, counteracting degradation. | Co-treat with a broad-spectrum DUB inhibitor (e.g., PR-619). | Enhanced degradation of the target protein. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and controls (Vehicle, MG132) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Image the blot and perform densitometry analysis, normalizing to a loading control (e.g., GAPDH, β-Actin).
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, a high concentration (to observe the hook effect), and controls (Vehicle, MG132) for a short duration (e.g., 1-2 hours).
-
Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Analyze the eluates by Western blot, probing for the POI, VHL, and other components of the E3 ligase complex. An increase in the co-precipitated protein (e.g., pulling down VHL with the POI antibody) in the PROTAC-treated sample indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC and controls (Vehicle, MG132) for a time point that precedes significant degradation (e.g., 1-4 hours). Co-treatment with MG132 is essential to allow ubiquitinated species to accumulate.
-
Lysis and IP: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer. Immunoprecipitate the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot.
-
Probing: Probe one membrane with an antibody against the target protein to confirm successful immunoprecipitation. Probe a second, identical membrane with an antibody that recognizes ubiquitin (e.g., P4D1 or FK2).
-
Analysis: The appearance of a high-molecular-weight smear or laddering pattern in the ubiquitin blot for the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[18][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Protein Degradation and PROTACs [promega.sg]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. Ternary Complex Formation [promega.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. lifesensors.com [lifesensors.com]
- 20. lifesensors.com [lifesensors.com]
strategies to improve the pharmacokinetic properties of (S,R,S)-AHPC-C4-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-C4-NH2 linker. This resource focuses on strategies to improve the pharmacokinetic (PK) properties and overall efficacy of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the key features of an (S,R,S)-AHPC-C4-NH2-based PROTAC?
A1: PROTACs built with the (S,R,S)-AHPC-C4-NH2 moiety utilize a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The (S,R,S) stereochemistry is critical for effective VHL binding.[3] The "-C4-NH2" component is a 4-carbon alkyl amine linker, which serves as a connection point for a ligand that targets your protein of interest (POI).[2][4] This combination results in a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Q2: What are the potential pharmacokinetic challenges with a C4 alkyl linker?
A2: While synthetically accessible, a short C4 alkyl linker can present several pharmacokinetic challenges compared to more commonly used polyethylene (B3416737) glycol (PEG) linkers. These may include:
-
Poor Aqueous Solubility: The hydrophobic nature of the alkyl chain can decrease the overall solubility of the PROTAC molecule, potentially leading to issues with formulation and bioavailability.[][6]
-
Metabolic Instability: Alkyl chains can be susceptible to metabolic enzymes like cytochrome P450s (CYPs), which can lead to rapid clearance from the body.[6]
-
Limited Cell Permeability: While shorter linkers can sometimes improve permeability, the overall physicochemical properties of the PROTAC, including its polarity and molecular weight, will be the determining factors.[]
Q3: How can I improve the aqueous solubility of my (S,R,S)-AHPC-C4-NH2-based PROTAC?
A3: Improving the solubility of your PROTAC is crucial for both in vitro and in vivo studies. Consider the following strategies:
-
Formulation with Solubilizing Agents: For in vivo studies, formulating the PROTAC with agents like Solutol® EL, Kolliphor® HS 15, or cyclodextrins can enhance solubility and absorption.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG 400 can help to dissolve the compound.
-
Structural Modification: If formulation strategies are insufficient, consider synthesizing analogs with more polar linkers. Replacing the C4 alkyl chain with a short PEG linker (e.g., PEG2, PEG3) can significantly improve solubility.[7]
Q4: My PROTAC shows good in vitro degradation but poor in vivo efficacy. What could be the issue?
A4: This is a common challenge in PROTAC development and often points to suboptimal pharmacokinetic properties. The likely culprits are rapid clearance and/or poor exposure in the target tissue. To troubleshoot this, you should:
-
Conduct a Pharmacokinetic Study: Perform a PK study in a relevant animal model (e.g., mouse, rat) to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Assess Metabolic Stability: Use in vitro assays with liver microsomes or hepatocytes to determine the metabolic stability of your compound. If it is rapidly metabolized, the linker or the warhead may be the site of metabolic attack.
-
Investigate Formulation: Ensure that the formulation used for in vivo studies provides adequate solubility and absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Oral Bioavailability | - Low aqueous solubility.- Poor membrane permeability.- High first-pass metabolism. | - Improve Solubility: Utilize formulation strategies such as amorphous solid dispersions or lipid-based formulations.[8]- Enhance Permeability: Modify the linker to reduce polarity or introduce cyclic moieties to increase rigidity.[]- Reduce Metabolism: Identify metabolic "hotspots" and modify the structure to block metabolism. Consider a prodrug approach. |
| Rapid In Vivo Clearance | - High metabolic instability of the linker or ligands.- Rapid renal or biliary excretion. | - Metabolic Stability Assays: Perform assays with liver microsomes and hepatocytes to identify metabolic liabilities.[9]- Linker Modification: Replace the C4 alkyl linker with a more metabolically stable alternative, such as a PEG linker or a linker containing cyclic elements.[10]- Warhead/E3 Ligand Modification: If metabolism occurs on the ligands, consider chemical modifications to improve stability. |
| Low Cellular Permeability | - High molecular weight and/or polarity.- Excessive hydrogen bond donors. | - Linker Optimization: Synthesize analogs with shorter or more rigid linkers. Replacing polar functional groups within the linker can also help.[]- Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly. |
| High Variability in Experimental Results | - PROTAC instability in experimental media.- Inconsistent formulation or dosing. | - Confirm Stability: Assess the stability of your PROTAC in plasma and cell culture media.[9]- Standardize Protocols: Ensure consistent formulation and dosing procedures for all in vivo experiments. |
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for (S,R,S)-AHPC-C4-NH2 PROTACs in the public domain, the following table provides a general comparison of how linker properties can influence key pharmacokinetic parameters, based on trends observed in the broader PROTAC literature.
| Linker Type | Typical clogP | Aqueous Solubility | Metabolic Stability | Cell Permeability |
| Short Alkyl (e.g., C4) | High | Low | Variable (can be low) | Variable |
| PEG (e.g., PEG3-PEG6) | Lower | Higher | Generally Higher | Variable |
| Alkyl/Ether Hybrid | Intermediate | Intermediate | Intermediate | Variable |
| Rigid (e.g., with piperazine) | Variable | Variable | Generally Higher | Can be Improved |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of an (S,R,S)-AHPC-C4-NH2 PROTAC in liver microsomes.
Materials:
-
(S,R,S)-AHPC-C4-NH2 PROTAC
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with internal standard (e.g., warfarin, tolbutamide)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
In a 96-well plate, pre-incubate the PROTAC (final concentration 1 µM) with liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of the PROTAC at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of an (S,R,S)-AHPC-C4-NH2 PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
(S,R,S)-AHPC-C4-NH2 PROTAC
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the PROTAC (e.g., at 10 µM) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
To assess basolateral to apical (B-A) permeability, add the PROTAC to the basolateral chamber and sample from the apical chamber.
-
At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to confirm its integrity.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The ratio of B-A Papp to A-B Papp gives the efflux ratio.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. How to improve ADME properties? [synapse.patsnap.com]
- 9. admescope.com [admescope.com]
- 10. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL E3 Ligase Ligands for PROTAC Development: Benchmarking (S,R,S)-AHPC-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a key player, frequently harnessed to induce the degradation of specific proteins of interest. This guide provides an objective comparison of (S,R,S)-AHPC-C4-NH2, a versatile VHL ligand-linker conjugate, with other prominent VHL ligands. The comparison is supported by experimental data, detailed protocols for key evaluation assays, and visualizations of the underlying biological and experimental workflows.
(S,R,S)-AHPC-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, which is the basis for the well-established VHL ligand, VH032.[1][2][3][4] The C4-NH2 linker provides a readily available chemical handle for conjugation to a target protein ligand, making it a valuable building block in the synthesis of novel PROTACs.[2]
Quantitative Comparison of VHL Ligands
The binding affinity of a ligand for VHL is a critical performance indicator, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient protein degradation.[5][6]
Table 1: Binding Affinity of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| (S,R,S)-AHPC-C4-NH2 | Not explicitly reported; expected to be similar to VH032 | - | |
| VH032 | 185 nM | Not Specified | [5][7] |
| VH101 | 44 nM | Not Specified | [8] |
| VH298 | 80-90 nM | Not Specified | [9] |
Note: The binding affinity for (S,R,S)-AHPC-C4-NH2 is not widely reported in peer-reviewed literature as a standalone value. It is a derivative of (S,R,S)-AHPC (VH032-NH2), and its binding affinity is generally assumed to be in a similar range to the parent compound, VH032.[4]
Performance of VHL Ligands in PROTACs
The ultimate measure of a VHL ligand's efficacy is its performance within a PROTAC construct. The following table presents data on the degradation efficiency of well-characterized PROTACs that utilize VHL ligands.
Table 2: Degradation Efficiency of VHL-based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | Based on VH032 | BRD4 | 8-23 | >90 | H661, H838 | |
| AT1 | Based on VH032 | BRD4 | 30-100 | >95 | HeLa | [10] |
| ARV-771 | Based on (S,R,S)-AHPC-Me | BET proteins | <1 | >95 | 22Rv1 | [9] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The overall efficacy of a PROTAC is a result of the interplay between the VHL ligand, the linker, and the target protein ligand.[5]
Signaling Pathways and Experimental Workflows
To understand the context in which these ligands operate, the following diagrams illustrate the key biological pathway and a standard experimental workflow for evaluating VHL-based PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Standard workflow for evaluating new VHL-based PROTACs.
Experimental Protocols
Objective comparison of VHL ligands and the PROTACs they form requires standardized and detailed methodologies. Below are protocols for key experiments cited in this guide.
Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To determine the binding affinity (IC50) of a test ligand (e.g., a derivative of (S,R,S)-AHPC-C4-NH2) by measuring its ability to displace a fluorescently labeled tracer from the VHL E3 ligase complex.[11][12][13][14][15][16]
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., BODIPY FL VH032)[17]
-
Test VHL ligands
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the VBC complex in assay buffer. The final concentration in the assay should be optimized and is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescent tracer. The final concentration should be at or below its Kd for the VBC complex to ensure a sensitive assay window.
-
Prepare serial dilutions of the test ligands in assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add assay buffer to all wells.
-
Add the fluorescent tracer to all wells except for the "blank" wells.
-
Add the VBC complex to all wells except for the "negative control" and "blank" wells.
-
Add the serially diluted test ligands to the appropriate wells. Include a "positive control" with a known VHL ligand and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test ligand relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test ligand concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Western Blot Analysis of PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[18][19][20][21][22]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[23]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary (PROTAC-VHL, PROTAC-Target) and ternary (VHL-PROTAC-Target) complex formation in real-time.[24][25][26][27][28]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified VHL E3 ligase complex (can be biotinylated for capture on an SA chip)
-
Purified target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure Overview:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the immobilized VHL to determine the binding kinetics and affinity (Kd) of the PROTAC for VHL.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and a saturating concentration of the target protein over the immobilized VHL.
-
The resulting sensorgram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or more complex models for ternary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary complexes.
-
Calculate the cooperativity (α) of ternary complex formation, which is the ratio of the binary Kd of the PROTAC for VHL to the ternary Kd of the PROTAC-target complex for VHL. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the binding of the PROTAC to VHL.
-
This comprehensive guide provides a foundation for the comparative evaluation of (S,R,S)-AHPC-C4-NH2 and other VHL ligands in the context of PROTAC development. The provided data, diagrams, and protocols are intended to aid researchers in making informed decisions and designing robust experiments for the advancement of targeted protein degradation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. nanomicronspheres.com [nanomicronspheres.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tracerDB | FP [tracerdb.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aragen.com [aragen.com]
- 25. benchchem.com [benchchem.com]
- 26. cytivalifesciences.com [cytivalifesciences.com]
- 27. o2hdiscovery.co [o2hdiscovery.co]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
head-to-head comparison of (S,R,S)-AHPC-C4-NH2 (VHL) and CRBN-based PROTACs
A Guide for Researchers in Targeted Protein Degradation
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. This guide provides a detailed, data-driven comparison of two of the most widely utilized E3 ligase recruiters: the von Hippel-Lindau (VHL) E3 ligase, engaged via ligands such as (S,R,S)-AHPC-C4-NH2, and the Cereblon (CRBN) E3 ligase, recruited by immunomodulatory drug (IMiD) analogs.
This comparison will focus on providing objective performance metrics, detailed experimental protocols for evaluation, and visual representations of the underlying biological pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their specific targeted protein degradation projects.
Mechanism of Action: A Tale of Two E3 Ligases
Both VHL and CRBN are substrate receptors for Cullin-RING E3 ubiquitin ligase (CRL) complexes. PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the recruited E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
VHL-Based PROTACs: VHL is the substrate receptor for the CRL2-VHL complex. VHL-recruiting ligands, such as the one derived from (S,R,S)-AHPC-C4-NH2, are typically hydroxyproline (B1673980) analogs that mimic the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[1][2]
CRBN-Based PROTACs: CRBN is the substrate receptor of the CRL4-CRBN complex.[3][4] CRBN-recruiting ligands are often derived from IMiDs like thalidomide, lenalidomide, and pomalidomide.[5] These ligands bind to a specific pocket in CRBN, inducing a conformational change that allows for the recruitment of neosubstrates.[6]
Quantitative Performance Data
Direct head-to-head comparative studies of PROTACs synthesized from (S,R,S)-AHPC-C4-NH2 and CRBN-based PROTACs targeting the same protein are not extensively available in the public domain. However, by comparing data from different studies targeting components of the same protein complex, we can draw informative, albeit indirect, comparisons.
The following tables summarize the performance of an EED-targeted PROTAC synthesized using (S,R,S)-AHPC-C4-NH2 and a representative CRBN-based PROTAC targeting EZH2, a core component of the same Polycomb Repressive Complex 2 (PRC2).
Table 1: Performance of (S,R,S)-AHPC-C4-NH2 Based PROTAC Targeting EED
| PROTAC | Target | E3 Ligase Ligand | Cell Line | Key Performance Metrics | Reference |
| EED-PROTAC | EED | (S,R,S)-AHPC-C4-NH2 | G401 | pIC50 (enzymatic) = 8.1; GI50 = 49-58 nM | [7][8] |
Table 2: Performance of a Representative CRBN-Based PROTAC Targeting EZH2
| PROTAC | Target | E3 Ligase Ligand | Cell Line | Key Performance Metrics | Reference |
| E-3P-MDM2* | EZH2, EED, SUZ12 | Pomalidomide | SU-DHL-6 | Degraded EZH2, EED, and SUZ12 | [9] |
*Note: While the primary ligand is for MDM2, this study also synthesized and evaluated CRBN-based PROTACs for EZH2 degradation, demonstrating the feasibility of this approach. The data presented here is for a highly effective PROTAC from the study that targets the PRC2 complex.
Signaling and Experimental Workflow Diagrams
To visually represent the key biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VHL-mediated ubiquitination pathway for targeted protein degradation.
Caption: CRBN-mediated ubiquitination pathway for targeted protein degradation.
Caption: General experimental workflow for comparing VHL and CRBN-based PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PROTAC-Mediated Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are approximately 70-80% confluent at the time of harvesting.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of PROTAC (e.g., at or near the DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase, and to characterize the thermodynamics of ternary complex formation.
Methodology:
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize heat of dilution effects. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
-
Binary Binding Experiments:
-
PROTAC to Target Protein: Titrate the PROTAC solution into the sample cell containing the target protein.
-
PROTAC to E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase.
-
-
Ternary Complex Formation Experiment:
-
Titrate a solution of the E3 ligase into the sample cell containing a pre-saturated complex of the target protein and the PROTAC.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and subtract the heat of dilution (from a control titration of PROTAC into buffer).
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.
-
NanoBRET™ Ternary Complex Assay
Objective: To monitor the formation of the PROTAC-induced ternary complex in live cells.
Methodology:
-
Cell Line Generation: Create a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL or CRBN) fused to a HaloTag® protein (the energy acceptor).
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the E3 ligase fusion protein.
-
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for a specified period (e.g., 2-4 hours).
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Substrate and measure the luminescence at both the donor (460 nm) and acceptor (618 nm) wavelengths using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Discussion and Conclusion
The choice between a VHL and a CRBN-based PROTAC is a critical decision in the drug discovery process and is dependent on a multitude of factors.
Advantages of VHL-based PROTACs:
-
Selectivity: The VHL binding pocket is relatively well-defined, which can lead to higher selectivity and fewer off-target effects.[]
-
Lower Hook Effect: VHL-based PROTACs have been reported to exhibit a less pronounced "hook effect" (a decrease in degradation at high concentrations) compared to some CRBN-based counterparts.[11]
Advantages of CRBN-based PROTACs:
-
Ligand Properties: CRBN ligands are generally smaller and possess more favorable drug-like properties, which can lead to better cell permeability and oral bioavailability.[]
-
Broader Applicability: CRBN is more broadly expressed across different tissues compared to VHL, which can be advantageous for targeting proteins in a wider range of cell types.[]
Considerations for (S,R,S)-AHPC-C4-NH2: This specific VHL ligand-linker conjugate provides a readily available building block for the synthesis of VHL-recruiting PROTACs. The C4 linker offers a defined length for initial explorations of ternary complex formation, and the terminal amine allows for straightforward conjugation to a variety of target protein ligands.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Guide to (S,R,S)-AHPC-C4-NH2 Containing PROTACs
For researchers, scientists, and drug development professionals, the precise degradation of target proteins is a paramount objective in the development of novel therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by hijacking the cell's ubiquitin-proteasome system. A key component in many successful PROTACs is the (S,R,S)-AHPC-based scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive comparison of the selectivity of PROTACs incorporating the (S,R,S)-AHPC-C4-NH2 linker and its alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The efficacy and selectivity of a PROTAC are not solely determined by its warhead and E3 ligase ligand; the linker connecting these two moieties plays a critical role. The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This ternary complex is the cornerstone of successful protein degradation.
This guide will focus on PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 is implicated in various cancers, making its components attractive therapeutic targets.
Comparative Performance of EED-Targeting PROTACs
The following tables summarize the performance of different VHL-based PROTACs targeting EED. This allows for a direct comparison of how linker modifications can impact degradation potency and selectivity.
Table 1: Degradation Potency of EED-Targeting PROTACs
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| UNC6852 | Propyl | EED | DB | 610 | 94 | [1] |
| UNC7700 | cis-cyclobutane | EED | DB | 111 | 84 | [1] |
Table 2: Bystander Degradation within the PRC2 Complex
| PROTAC | Target Protein | Bystander Protein | DC50 (nM) | Dmax (%) | Reference |
| UNC6852 | EED | EZH2 | 670 | 96 | [1][2] |
| UNC6852 | EED | SUZ12 | 590 | 82 | [2] |
| UNC7700 | EED | EZH2 | 275 | 86 | [1] |
| UNC7700 | EED | SUZ12 | - | 44 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Caption: PRC2 signaling pathway and its disruption by an EED-targeting PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., EED) and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (e.g., anti-EED) or the E3 ligase (e.g., anti-VHL) coupled to protein A/G magnetic beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex to detect co-immunoprecipitated proteins. An increased signal for the E3 ligase in the target protein immunoprecipitation (or vice versa) in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Global Proteomics for Selectivity Profiling (TMT-based)
This technique provides an unbiased, proteome-wide assessment of PROTAC selectivity.
-
Sample Preparation: Treat cells with the PROTAC, a negative control (an inactive epimer or a compound where the warhead or E3 ligase ligand is modified to prevent binding), and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for both identification and relative quantification of the peptides.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the controls. This will reveal both the on-target and any potential off-target degradation events.
NanoBRET™ Ternary Complex Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® protein (energy acceptor) in a suitable cell line.
-
Assay Setup: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor) to the cells.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent) signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio in the presence of the PROTAC indicates that it is bringing the target protein and the E3 ligase into close proximity, confirming ternary complex formation in living cells.
Conclusion
The selectivity of (S,R,S)-AHPC-C4-NH2 containing PROTACs is a multifactorial characteristic influenced heavily by the interplay between the target protein, the E3 ligase, and the PROTAC's three-dimensional conformation, which is dictated by the linker. The comparative data presented here for EED-targeting PROTACs demonstrates that even subtle changes in the linker, such as replacing a propyl chain with a more rigid cyclobutane (B1203170) ring, can significantly impact degradation potency.
For researchers in the field, a systematic evaluation of different linkers is crucial for optimizing the selectivity and overall performance of a PROTAC. The experimental protocols outlined in this guide provide a robust framework for conducting these assessments, from initial validation of ternary complex formation to comprehensive, proteome-wide selectivity profiling. By employing these methodologies, scientists can gain a deeper understanding of the structure-activity relationships governing PROTAC efficacy and accelerate the development of highly selective and potent protein degraders for therapeutic applications.
References
Kinetic Analysis of Ternary Complex Formation: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The kinetic analysis of ternary complex formation is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the rates of association and dissociation of the PROTAC with its target protein and an E3 ligase is critical for optimizing the efficacy and selectivity of these novel therapeutics. This guide provides a comparative overview of the kinetic analysis of ternary complex formation, with a focus on PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C4-NH2 .
While specific kinetic data for PROTACs synthesized with (S,R,S)-AHPC-C4-NH2 targeting the protein Embryonic Ectoderm Development (EED) is not extensively available in the public domain, we will use the well-characterized BRD4-degrading PROTAC, MZ1 , as a primary example to illustrate the principles and methodologies of kinetic analysis. A qualitative comparison to an EED-targeting PROTAC will be provided based on published biological data.
The PROTAC Pathway: A Ternary Complex at its Core
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The stability and kinetics of this ternary complex are key determinants of a PROTAC's degradation efficiency.
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Comparison of Ternary Complex Kinetics
The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the VHL E3 ligase. This data, primarily generated using Surface Plasmon Resonance (SPR), serves as a benchmark for the kinetic profiles that are desirable for potent PROTACs. For the EED-targeting PROTAC synthesized with (S,R,S)-AHPC-C4-NH2, qualitative data from the literature is included for comparison.
| Parameter | MZ1 vs. BRD4-BD2 & VHL[1][2][3] | EED-PROTAC ((S,R,S)-AHPC-C4-NH2 based) vs. EED & VHL[4][5][6] |
| Binary Affinity (PROTAC:Target) | KD ≈ 1-4 nM | pKD ≈ 9.0 (KD ≈ 1 nM) |
| Binary Affinity (PROTAC:E3 Ligase) | KD ≈ 29-70 nM | Data not available |
| Ternary Complex Affinity (Target:PROTAC:E3 Ligase) | KD ≈ 1-22 nM | Promotes ternary complex formation (quantitative KD not available) |
| Association Rate (kon) | ~7.59 x 105 M-1s-1 | Data not available |
| Dissociation Rate (koff) | ~0.006 - 0.019 s-1 | Data not available |
| Ternary Complex Half-life (t1/2) | ~43 - 130 s | Data not available |
| Cooperativity (α) | 1 (no cooperativity) to 22 (positive cooperativity) | Data not available |
Note: Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. It is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.
Experimental Protocols for Kinetic Analysis
Several biophysical techniques are employed to measure the kinetics of ternary complex formation. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free methods that provide real-time kinetic data. Isothermal Titration Calorimetry (ITC) provides thermodynamic data, which complements the kinetic information.
Surface Plasmon Resonance (SPR)
SPR is a widely used technique to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Caption: A typical experimental workflow for SPR-based kinetic analysis.
Detailed Protocol for SPR Analysis:
-
Immobilization:
-
The VHL E3 ligase complex is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry or via a capture-based method (e.g., using a biotinylated VHL on a streptavidin-coated chip).
-
-
Binary Interaction Analysis:
-
A series of concentrations of the PROTAC (e.g., the EED-targeting PROTAC) in a suitable running buffer (e.g., HBS-EP+) is injected over the immobilized VHL surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections with a low pH buffer to remove bound analyte.
-
-
Ternary Complex Analysis:
-
The PROTAC is pre-incubated with a near-saturating concentration of the target protein (e.g., EED).
-
A series of concentrations of this pre-formed binary complex is injected over the immobilized VHL surface.
-
Association and dissociation are monitored.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cooperativity (α) is calculated from the binary and ternary KD values.
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Detailed Protocol for BLI Analysis:
-
Immobilization:
-
A biotinylated VHL E3 ligase complex is loaded onto streptavidin-coated biosensor tips.
-
-
Baseline:
-
The biosensor tips are equilibrated in the running buffer to establish a stable baseline.
-
-
Association:
-
The tips are moved into wells containing a solution of the target protein (e.g., EED) and varying concentrations of the PROTAC.
-
-
Dissociation:
-
The tips are then moved back into the running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The binding curves are analyzed to determine the kinetic parameters (kon, koff, and KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing information on the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.
Detailed Protocol for ITC Analysis:
-
Sample Preparation:
-
The E3 ligase (e.g., VHL) is placed in the sample cell.
-
The PROTAC is loaded into the injection syringe.
-
-
Titration:
-
The PROTAC is titrated into the E3 ligase solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
-
Ternary Complex Measurement:
-
To measure the ternary complex formation, the target protein (e.g., EED) and the PROTAC are pre-mixed and placed in the syringe, which is then titrated into the E3 ligase in the cell.
-
-
Data Analysis:
-
The binding isotherm is fitted to a suitable model to determine the thermodynamic parameters.
-
Concluding Remarks
The kinetic analysis of ternary complex formation is indispensable for the rational design of effective and selective PROTACs. While direct quantitative kinetic data for PROTACs derived from (S,R,S)-AHPC-C4-NH2 are not yet widely published, the established methodologies, exemplified by the extensive studies on MZ1, provide a clear roadmap for their characterization. The potent biological activity of EED-targeting PROTACs suggests the formation of a stable and productive ternary complex, and future biophysical studies will be crucial to elucidate the kinetic and thermodynamic drivers of their efficacy. Researchers are encouraged to employ a suite of biophysical techniques, including SPR, BLI, and ITC, to gain a comprehensive understanding of the ternary complex dynamics that underpin successful targeted protein degradation.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Cooperativity of (S,R,S)-AHPC-C4-NH2 Mediated Ternary Complexes: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the formation of a stable and productive ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is paramount for efficacy. The cooperativity of this complex, a measure of the synergistic binding between the components, is a critical parameter in the design and optimization of potent protein degraders. This guide provides a comparative analysis of the cooperativity of ternary complexes mediated by PROTACs incorporating the (S,R,S)-AHPC-C4-NH2 E3 ligase ligand-linker conjugate, in the context of other well-characterized AHPC-based PROTACs.
Understanding Cooperativity in PROTACs
Cooperativity (α) in the context of PROTACs quantifies the change in binding affinity of one protein (e.g., the target protein) to the PROTAC when the other protein (e.g., the E3 ligase) is already bound. A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex. Conversely, an α value less than 1 signifies negative cooperativity, while an α of 1 indicates no cooperativity.[4][5] Positive cooperativity is often a desirable feature in PROTAC design as it can lead to more efficient target degradation.[6][7]
Quantitative Comparison of AHPC-Based PROTACs
To contextualize the potential cooperativity of (S,R,S)-AHPC-C4-NH2 mediated complexes, the following table summarizes the cooperativity and binding affinity data for well-studied AHPC-based PROTACs, such as MZ1, which targets the BRD4 bromodomain. The linker and warhead components of these molecules play a crucial role in determining the geometry and stability of the ternary complex, and thus the observed cooperativity.[8]
| PROTAC | Target Protein | E3 Ligase | Linker | Warhead | Kd (PROTAC-Target) | Kd (PROTAC-E3) | Cooperativity (α) | Measurement Method |
| MZ1 | BRD4BD2 | VHL | PEG-based | JQ1 | ~25 nM | ~85 nM | 18 | Isothermal Titration Calorimetry (ITC) |
| AT1 | BRD4BD2 | VHL | Thioether-based | JQ1 analog | ~330 nM (to VHL) | N/A | N/A | N/A |
| SIM1 | BRD4 | VHL | N/A | JQ1 analog | N/A | N/A | 3.5 | AlphaLISA |
Note: Data for AT1 and SIM1 are provided for structural and methodological comparison. N/A indicates data not available in the cited sources.
The data for MZ1 demonstrates a remarkable positive cooperativity (α = 18) when binding to the second bromodomain (BD2) of BRD4, indicating a highly stable ternary complex.[9] This high cooperativity is attributed to favorable protein-protein interactions induced by the PROTAC.[9]
Experimental Protocols for Measuring Cooperativity
The quantitative assessment of ternary complex cooperativity relies on precise biophysical techniques. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for Determining Ternary Complex Cooperativity using ITC:
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC into a solution containing the target protein.
-
Similarly, to determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase complex (e.g., VCB, a complex of VHL, Elongin C, and Elongin B).
-
-
Ternary Complex Titration:
-
To measure the binding affinity of the target protein to the pre-formed PROTAC-E3 ligase binary complex, prepare a solution containing the PROTAC and the E3 ligase complex at concentrations that ensure the formation of the binary complex.
-
Titrate the target protein into this solution.
-
-
Data Analysis:
-
Fit the data from the binary and ternary titrations to appropriate binding models to determine the dissociation constants (Kd).
-
Calculate the cooperativity factor (α) using the following formula: α = Kd (PROTAC-Target) / Kd (PROTAC-Target in presence of E3 Ligase)
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff) and affinity data (Kd).
Protocol for Ternary Complex Analysis using SPR:
-
Immobilization:
-
Immobilize either the target protein or the E3 ligase onto the SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics and affinity.
-
-
Ternary Complex Formation:
-
Inject a mixture of the PROTAC and the third binding partner (the protein not immobilized on the chip) over the sensor surface.
-
Alternatively, sequentially inject the PROTAC followed by the third binding partner.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic and affinity constants for the formation of the ternary complex.
-
Cooperativity can be inferred by comparing the binding of the third partner in the presence and absence of the PROTAC.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules. It is a sensitive method for detecting the formation of ternary complexes.
Protocol for Ternary Complex Detection with AlphaLISA:
-
Reagent Preparation:
-
Use tagged proteins (e.g., His-tagged and GST-tagged) and corresponding anti-tag AlphaLISA acceptor beads. Biotinylate one of the proteins for use with streptavidin-coated donor beads.
-
-
Assay Setup:
-
In a microplate, combine the tagged target protein, the tagged E3 ligase, and a dilution series of the PROTAC.
-
Add the AlphaLISA acceptor beads and streptavidin donor beads.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark to allow for complex formation and bead proximity.
-
Read the plate on an AlphaLISA-compatible reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the AlphaLISA signal as a function of PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect" often seen with PROTACs. The peak of this curve represents the optimal concentration for ternary complex formation.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-C4-NH2 Based PROTACs
For researchers, scientists, and drug development professionals, understanding the selectivity of Proteolysis Targeting Chimeras (PROTACs) is paramount for their successful development as therapeutic agents. This guide provides a comprehensive comparison of the cross-reactivity profiles of PROTACs based on the (S,R,S)-AHPC-C4-NH2 scaffold, a widely used von Hippel-Lindau (VHL) E3 ligase recruiter. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to be an essential resource for evaluating and minimizing off-target effects.
PROTACs built with the (S,R,S)-AHPC scaffold, also known as VH032, are designed to hijack the VHL E3 ubiquitin ligase to induce the degradation of specific target proteins. The (S,R,S)-AHPC-C4-NH2 moiety provides the VHL-recruiting function and a linker attachment point. While the "warhead" component of the PROTAC dictates primary target engagement, the overall architecture of the molecule, including the E3 ligase ligand and linker, can significantly influence its selectivity. Off-target degradation can arise from several factors, including high PROTAC concentrations, promiscuous warhead binding, and the formation of unproductive or alternative ternary complexes.
Performance Comparison: On-Target vs. Off-Target Effects
To illustrate the selectivity of (S,R,S)-AHPC based PROTACs, we present data from studies on well-characterized degraders. MZ1, a PROTAC that combines a VHL ligand with a JQ1 warhead to target Bromodomain and Extra-Terminal domain (BET) proteins, serves as a primary example.
Table 1: Quantitative Proteomics Summary for MZ1 in HeLa Cells
| Protein | Gene | Log2 Fold Change (MZ1 vs. DMSO) | Potential Off-Target? |
| BRD4 | BRD4 | -2.5 | On-Target |
| BRD3 | BRD3 | -1.8 | On-Target |
| BRD2 | BRD2 | -1.5 | On-Target |
| BRD1 | BRD1 | No Significant Change | No |
| BRD7 | BRD7 | No Significant Change | No |
| BRD9 | BRD9 | No Significant Change | No |
| Over 5,600 other proteins quantified | - | No significant change | No |
Data is representative of findings from multiplexed isobaric tagging mass spectrometry experiments. In these studies, HeLa cells were treated with 1 µM MZ1 for 24 hours. A significant negative Log2 fold change indicates protein degradation.[1][2]
The data reveals that MZ1 preferentially degrades BRD4 over BRD2 and BRD3, while other bromodomain-containing proteins remain unaffected, demonstrating a high degree of on-target selectivity within the BET family.[1][2]
Table 2: Comparative Degradation Potency of VHL-based BET PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| MZ1 | BRD4 | HeLa | <100 nM | >90% |
| AT1 | BRD4 | HeLa | 30-100 nM | >95% |
| ARV-771 | BRD2/3/4 | 22Rv1 | <5 nM | >90% |
DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum observed degradation. This data is compiled from multiple sources for comparative purposes.[3][4][5]
This table highlights that while all three VHL-based PROTACs are potent degraders of BET proteins, their specific potencies can vary depending on the cell line and the precise molecular structure of the PROTAC. For instance, AT1, which uses a thioether linkage instead of the amide linkage in MZ1, shows higher selectivity for BRD4 over BRD2 and BRD3.[3]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in studying PROTAC cross-reactivity, the following diagrams are provided.
Caption: Mechanism of protein degradation induced by an (S,R,S)-AHPC-based PROTAC.
Caption: A typical experimental workflow for the discovery and validation of PROTAC off-target effects.
Caption: Simplified signaling pathway affected by the degradation of BRD4.
Experimental Protocols
Accurate assessment of cross-reactivity is crucial. The following are detailed protocols for the key experiments used to generate the data in this guide.
Global Proteomics for Off-Target Identification (TMT-based)
This method provides an unbiased, proteome-wide view of protein level changes following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, MV4-11) to 70-80% confluency.
-
Treat cells in duplicate or triplicate with the PROTAC at a concentration known to induce maximal degradation (e.g., 1 µM), a vehicle control (e.g., DMSO), and a negative control (e.g., an inactive diastereomer like cis-MZ1) for a specified time (e.g., 24 hours).[1][2]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with statistically significant changes in abundance between the PROTAC-treated and control groups.[1]
-
Western Blotting for Target Validation
This technique is used to confirm the degradation of specific on-target and potential off-target proteins identified by proteomics.
-
Cell Culture and Treatment:
-
Seed cells and treat with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 24 hours). Include vehicle-treated cells as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values by fitting the data to a dose-response curve.[3]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding and can be used to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the thermodynamics of ternary complex formation.
-
Sample Preparation:
-
Purify recombinant target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.
-
-
Binary Binding Experiments:
-
To measure PROTAC-to-protein binding, titrate the PROTAC into a solution containing the target protein or the E3 ligase complex in the ITC cell.
-
-
Ternary Complex Formation:
-
To assess ternary complex formation, titrate the target protein into a solution containing the PROTAC and the E3 ligase complex.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
References
Navigating the PROTAC Landscape: A Comparative Guide to In Vivo Efficacy of VHL and CRBN-based Degraders
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase to hijack for a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the in vivo performance of the resulting degrader. This guide provides an objective comparison of VHL and CRBN-based PROTACs, drawing upon available in vivo experimental data to illuminate the key differentiating factors and aid in the rational design of next-generation targeted protein degraders.
While direct head-to-head in vivo comparative efficacy studies of VHL and CRBN-based PROTACs targeting the same protein of interest within a single study are not extensively available in published literature, a comparative analysis can be synthesized from various independent studies. This guide compiles and presents data from such studies, focusing on key in vivo parameters to inform the selection of the optimal E3 ligase for specific therapeutic applications.
Key Considerations in E3 Ligase Selection for In Vivo Applications
The decision to employ VHL or CRBN is multifaceted, with each E3 ligase conferring distinct advantages and disadvantages that can influence a PROTAC's pharmacokinetic and pharmacodynamic profiles. Factors such as tissue distribution of the E3 ligase, potential for off-target effects, and the physicochemical properties of the resulting PROTAC molecule all play a crucial role.[]
CRBN-recruiting PROTACs have often been favored due to the smaller size and more drug-like properties of CRBN ligands, such as thalidomide (B1683933) and its analogs.[2] This can translate to better oral bioavailability. Conversely, VHL ligands are generally larger, which can present challenges in achieving favorable pharmacokinetic properties.[] However, recent advancements have led to the development of orally bioavailable VHL-based PROTACs, demonstrating that these initial limitations can be overcome.[3][4]
Comparative In Vivo Efficacy: A Look at Different Targets
To provide a tangible comparison, this guide summarizes in vivo data for VHL and CRBN-based PROTACs targeting the same or similar proteins of interest from different studies. It is crucial to interpret this compiled data with the understanding that the studies were not designed for direct comparison and experimental conditions may vary.
BET Bromodomain Proteins (BRD4)
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are well-established therapeutic targets in oncology. Both VHL and CRBN-based PROTACs targeting BET proteins have demonstrated in vivo activity.
| PROTAC | E3 Ligase | Target | Animal Model | Dosing and Administration | Key In Vivo Efficacy Results | Reference |
| ARV-771 | VHL | BET proteins | Castration-Resistant Prostate Cancer (CRPC) xenograft model | Intravenous administration | Showed significant anti-tumor activity.[5] | [5] |
| dBET1 | CRBN | BET proteins | Not specified in the provided context | Not specified in the provided context | Frequently inactive in a panel of 56 cell lines, suggesting variable CRBN-dependent activity.[6] | [6] |
| CFT-2718 | CRBN | BRD4 | Small-cell lung cancer and pancreatic cancer PDX models | 1.8 mg/kg | More effective than dinaciclib (B612106) in controlling tumor growth in an SCLC model.[7] | [7] |
p38α Mitogen-Activated Protein Kinase
The development of PROTACs for p38α highlights the importance of physicochemical properties for in vivo studies. An initial CRBN-based PROTAC, while potent, was poorly soluble, precluding its use in animal models.[8] This led to the development of a VHL-based PROTAC with improved solubility suitable for in vivo administration.[8]
| PROTAC | E3 Ligase | Target | Key Differentiator | In Vivo Suitability | Reference |
| Not Named | CRBN | p38α/β | High potency | Poorly soluble, preventing in vivo use. | [8] |
| Not Named | VHL | p38α | Improved solubility | Suitable for administration to mice. | [8] |
BCR-ABL
In the context of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia, a study demonstrated that CRBN-recruiting PROTACs exhibited superior efficacy compared to their VHL-recruiting counterparts.[9] For instance, a bosutinib-CRBN-PROTAC induced over 80% degradation of BCR-ABL, while the corresponding VHL-based PROTAC had no effect.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for key experiments cited in the development and evaluation of VHL and CRBN-based PROTACs.
In Vivo Tumor Xenograft Model Efficacy Study
-
Cell Culture and Implantation: Human cancer cells (e.g., for CRPC or SCLC models) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. Mice are then randomized into vehicle control and treatment groups.
-
PROTAC Administration: The VHL or CRBN-based PROTAC is administered via a specified route (e.g., intravenous, oral) at a defined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or relevant tissues can be harvested to assess target protein degradation via methods like Western blot or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Western Blot for Protein Degradation Assessment
-
Tissue Lysis: Harvested tumor or tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical workflow for in vivo PROTAC efficacy studies.
Conclusion
The selection between VHL and CRBN as the E3 ligase for PROTAC development is a nuanced decision with significant implications for in vivo efficacy. While CRBN-based PROTACs have historically been favored for their more "drug-like" properties, advancements in medicinal chemistry are closing the gap, with orally bioavailable VHL-based degraders now a reality.
The compiled data, although not from direct head-to-head comparative studies, suggests that the optimal choice of E3 ligase may be target and context-dependent. For some targets, like BCR-ABL, CRBN-based degraders appear more effective, while for others, the improved physicochemical properties of a VHL-based PROTAC may be advantageous for in vivo applications. Ultimately, a thorough evaluation of both VHL and CRBN-based PROTACs for a given target of interest, including in vivo studies, is crucial for identifying the most promising therapeutic candidate. Future direct comparative studies will be invaluable in further elucidating the in vivo advantages and disadvantages of each E3 ligase platform.
References
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of VHL-Recruiting PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of this approach. Among the various E3 ligases, the von Hippel-Lindau (VHL) protein is frequently exploited in PROTAC design. This guide provides a comparative structural analysis of VHL-based PROTAC ternary complexes, offering insights into the principles governing their formation and stability. While direct structural data for a specific (S,R,S)-AHPC-C4-NH2-VHL-target ternary complex is not publicly available, this guide will draw upon established principles from well-characterized VHL-PROTAC systems to provide a predictive framework.
The Central Role of the Ternary Complex
PROTACs are bifunctional molecules featuring a ligand for a target protein and another for an E3 ligase, connected by a chemical linker.[1][2][3] The simultaneous binding of the PROTAC to both the target protein and the E3 ligase results in the formation of a ternary complex.[1][3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3] The efficiency of protein degradation is critically dependent on the formation, stability, and conformation of this ternary complex.[1][5]
Structural Features of VHL-Based Ternary Complexes: A Comparative Overview
Structural studies of various VHL-PROTAC-target ternary complexes have revealed key insights into their molecular architecture. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing these interactions at an atomic level.[6][7][8]
A seminal example is the crystal structure of the MZ1 PROTAC in a ternary complex with the second bromodomain of BRD4 (BRD4BD2) and VHL.[7] This structure demonstrated how the PROTAC molecule can induce novel protein-protein interactions between the target and the E3 ligase, leading to a highly cooperative binding mode.[7] The linker in MZ1 adopts a specific conformation to optimally present the two proteins to each other, highlighting the crucial role of the linker in ternary complex formation.[7][9]
Comparisons of different VHL-targeting PROTACs reveal that the linker length and composition significantly influence the topology of the ternary complex.[9][10] For instance, the orientation of the target protein relative to VHL can vary substantially, as observed in the structures of VHL in complex with different bromodomain targets or the anti-apoptotic protein Bcl-xL.[9][11]
The (S,R,S)-AHPC moiety is a well-established VHL ligand, and the -C4-NH2 represents a 4-carbon alkyl linker with a terminal amine.[12][13][14][15][16] This terminal amine group provides a versatile attachment point for a target-binding ligand. The flexibility of the C4 linker would allow for a range of conformational adjustments to facilitate the induced protein-protein interactions necessary for a stable ternary complex.
Quantitative Analysis of Ternary Complex Formation
The formation and stability of PROTAC-induced ternary complexes can be quantitatively assessed using various biophysical techniques. These methods provide crucial data on binding affinities, kinetics, and thermodynamics, which are essential for understanding structure-activity relationships and optimizing PROTAC design.
| Parameter | Description | Common Techniques |
| Binary Binding Affinity (KD) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase individually. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| Ternary Complex Affinity (KD) | The dissociation constant for the binding of one protein to the pre-formed binary complex of the other protein and the PROTAC. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Cooperativity (α) | A measure of the influence of the second protein on the binding of the first protein to the PROTAC. α > 1 indicates positive cooperativity (enhanced binding), while α < 1 indicates negative cooperativity. | Calculated from binary and ternary KD values (α = KD_binary / KD_ternary) |
| Kinetics (kon, koff) | The association and dissociation rate constants for binary and ternary complex formation. The residence time (1/koff) of the ternary complex is often correlated with degradation efficiency. | Surface Plasmon Resonance (SPR) |
| Thermodynamics (ΔH, ΔS) | The enthalpy and entropy changes upon complex formation, providing insights into the driving forces of the interaction. | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[2][3][17][18]
Methodology:
-
Immobilization: The E3 ligase (e.g., biotinylated VHL complex) is immobilized on a streptavidin-coated sensor chip.[4]
-
Binary Interaction Analysis:
-
A series of concentrations of the PROTAC are injected over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff) of the PROTAC-E3 ligase interaction.[4]
-
Separately, a series of concentrations of the target protein are injected to confirm minimal direct interaction with the E3 ligase.[4]
-
-
Ternary Interaction Analysis:
-
A series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC are injected over the immobilized E3 ligase.[1][4]
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the ternary KD and kinetic parameters.[5]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[5]
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-level insights into the structure of the ternary complex, revealing the precise interactions between the PROTAC, the target protein, and the E3 ligase.[6][19]
Methodology:
-
Protein Expression and Purification: The target protein and the VHL-ElonginB-ElonginC (VBC) complex are overexpressed and purified to high homogeneity.[6]
-
Ternary Complex Formation and Isolation: The purified target protein, VBC complex, and the PROTAC are incubated together to form the ternary complex. The complex may be isolated using size-exclusion chromatography.[6]
-
Crystallization: The purified ternary complex is subjected to extensive crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures) to obtain diffraction-quality crystals.[6][19]
-
Data Collection and Structure Determination: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam.[19] The resulting diffraction data is processed to determine the three-dimensional electron density map, from which the atomic model of the ternary complex is built and refined.[19]
Visualizing Key Processes
To better understand the workflows and pathways involved in the structural and functional analysis of PROTAC ternary complexes, the following diagrams are provided.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aragen.com [aragen.com]
- 19. phys.libretexts.org [phys.libretexts.org]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-C4-NH2 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (S,R,S)-AHPC-C4-NH2 hydrochloride, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3] While safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal practices are still imperative.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE) to minimize any potential exposure.
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
In the event of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Review Safety Data Sheet (SDS) and Local Regulations: Before proceeding, always review the most current SDS for this compound. While current SDS documents classify it as non-hazardous, institutional or local regulations may have specific disposal requirements for this type of compound.[4][5]
2. Segregation and Collection: Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and gloves, in a designated and clearly labeled waste container.[6][7] Avoid mixing it with other chemical waste streams to prevent unintended reactions.
3. Disposal as Non-Hazardous Chemical Waste: Based on the current GHS classification of "Not a hazardous substance or mixture," the primary disposal route will likely be through your institution's non-hazardous chemical waste stream.[4][5]
-
Solid Waste: Place the solid compound and any contaminated disposable labware into a securely sealed container labeled "this compound Waste (Non-Hazardous)".
-
Aqueous Solutions: While some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water, it is best practice to consult your institution's environmental health and safety (EHS) office before doing so.[8] Factors such as the concentration and volume of the solution, as well as local wastewater regulations, must be considered. When in doubt, it is safer to collect aqueous solutions for chemical waste pickup.
4. Waste Storage: Store the labeled waste container in a designated, secure area away from incompatible materials pending collection by your institution's EHS personnel or licensed waste disposal contractor.[7]
5. Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.
Signaling Pathway Logical Relationship
While this compound is a tool used in research involving signaling pathways, the disposal process itself does not directly involve a biological signaling pathway. The logical relationship for proper disposal is a procedural one, as outlined in the workflow diagram above.
It is important to note that while this compound is not classified as hazardous, its biological activity as an E3 ligase ligand-linker conjugate warrants careful handling and disposal to minimize environmental release.[1][2] Always err on the side of caution and adhere to the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure and environmental discharge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (S,R,S)-AHPC-C4-NH2 hydrochloride
(S,R,S)-AHPC-C4-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC based VHL ligand and a linker utilized in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] PROTACs are complex molecules designed for targeted protein degradation, a mechanism that is increasingly explored in drug discovery.[3][4][5][6][7] Due to their potent biological activity, all materials that come into contact with this compound should be handled as hazardous waste.[8][9]
Personal Protective Equipment (PPE)
Given the potent nature of PROTACs, a comprehensive approach to safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure the safety of laboratory personnel.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. The double-gloving technique provides an additional layer of protection.[9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing the compound.[9] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for procedures with a higher risk of splashes. | Protects personal clothing from contamination.[9] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation.[9] |
Operational Plan: Handling and Storage
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.[9] For storage, the compound should be kept in a tightly sealed container. Recommended storage temperatures are 2-8°C.[10][11]
Disposal Plan: Step-by-Step Procedure
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[9]
-
Waste Segregation : All items that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).[8]
-
-
Waste Collection :
-
Solid Waste : Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8][9]
-
-
Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" or "Cytotoxic Waste", the full chemical name "this compound", the concentration (if applicable), the date of accumulation, and the name of the principal investigator or research group.[8]
-
Storage of Waste : Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste. They will ensure that the waste is managed in accordance with local, state, and federal regulations.[9]
Emergency Procedures
-
Eye Contact : Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.
-
Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
-
Inhalation : Immediately relocate yourself or the affected person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
-
Spills : For liquid spills, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[9]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How PROTACs Use Our Cells' Natural Disposal System to Kill Cancer-Causing Proteins: Image Details - NCI Visuals Online [visualsonline.cancer.gov]
- 4. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. (S,R,S)-AHPC-PEG4-NH2 hydrochloride = 95 2010159-57-4 [sigmaaldrich.com]
- 11. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
